Thiolopyrrolone A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H24N6O6S4 |
|---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
N-(14,22-diacetamido-5,12,20-trimethyl-6,13,21-trioxo-2,9,16,17-tetrathia-5,12,20-triazatetracyclo[17.3.0.04,8.011,15]docosa-1(22),3,7,10,14,18-hexaen-7-yl)acetamide |
InChI |
InChI=1S/C24H24N6O6S4/c1-10(31)25-16-19-13(28(4)22(16)34)7-37-20-15(30(6)23(35)17(20)26-11(2)32)9-39-40-21-14(8-38-19)29(5)24(36)18(21)27-12(3)33/h7-9H,1-6H3,(H,25,31)(H,26,32)(H,27,33) |
InChI Key |
VWGSGXQIXVLAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CSC3=C(C(=O)N(C3=CSSC4=C(C(=O)N(C4=CS2)C)NC(=O)C)C)NC(=O)C)N(C1=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Thiolopyrrolone A: A Technical Guide to its Core Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolopyrrolone A is a recently discovered member of the dithiolopyrrolone (DTP) class of natural products, a family of sulfur-containing antibiotics with potent biological activities.[1] First isolated from the marine-derived Streptomyces sp. BTBU20218885, this compound exhibits a unique, unsymmetrical cyclized structure that distinguishes it from other members of the DTP family, such as the well-studied compounds thiolutin and holomycin.[1] DTPs are characterized by a core pyrrolinonodithiole skeleton and are known for their broad-spectrum antibacterial and antifungal activities, as well as promising anti-cancer properties.[2][3] The primary mechanism of action for this class of compounds is believed to be the inhibition of bacterial RNA synthesis.[2][3] This technical guide provides an in-depth overview of the chemical structure of this compound, a representative synthesis of the core dithiolopyrrolone scaffold, and the current understanding of its mechanism of action.
Chemical Structure of this compound
This compound possesses a novel macrocyclic skeleton, a feature that is unique among the dithiolopyrrolone analogues discovered to date.[1] Its chemical structure was elucidated using a combination of spectroscopic techniques, including high-resolution electrospray ionization mass spectrometry (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1]
Table 1: Physicochemical and Spectroscopic Data for this compound [1]
| Property | Value |
| Molecular Formula | C12H12N2O3S2 |
| Molecular Weight | 312.0296 |
| HRESIMS [M+H]+ | 313.0366 (calculated for C12H13N2O3S2, 313.0362) |
| 1H NMR (DMSO-d6, 500 MHz) | δH 10.38 (1H, s), 7.08 (1H, s), 3.42 (3H, s), 3.20 (2H, t, J = 6.5 Hz), 2.80 (2H, t, J = 6.5 Hz), 2.04 (3H, s) |
| 13C NMR (DMSO-d6, 125 MHz) | δC 169.1, 164.8, 158.9, 137.5, 117.8, 115.5, 35.5, 34.0, 27.2, 22.5 |
Synthesis of the Dithiolopyrrolone Core
As the total synthesis of the newly discovered this compound has not yet been reported, this section details a representative synthesis of a closely related and well-studied dithiolopyrrolone, thiolutin. This synthesis, developed by Nicolaou and coworkers, provides a practical framework for the construction of the core dithiolopyrrolone scaffold.
The synthesis commences with the construction of a key pyrrolinone intermediate, followed by the introduction of the dithiole ring.
Experimental Protocol: Synthesis of Thiolutin (Representative)
This protocol is adapted from the total synthesis of thiolutin by Nicolaou et al. (Angew. Chem. Int. Ed.2011 , 50, 8090-8096).
Step 1: Synthesis of (Z)-ethyl 2-(acetylamino)-3-(tert-butoxycarbonyl)acrylate
To a solution of ethyl 2-(acetylamino)-2-(diethoxyphosphoryl)acetate (1.0 equiv) in tetrahydrofuran (THF, 0.2 M) at -78 °C is added lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv). The mixture is stirred for 30 minutes, followed by the addition of tert-butyl glyoxylate (1.2 equiv). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of tert-butyl 2-acetyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
The product from Step 1 (1.0 equiv) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM, 0.1 M) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is azeotroped with toluene. The crude product is used in the next step without further purification.
Step 3: Synthesis of N-(4-oxopyrrolidin-3-yl)acetamide
The crude product from Step 2 is dissolved in methanol (0.1 M) and treated with sodium borohydride (NaBH4, 3.0 equiv) at 0 °C. The reaction is stirred for 1 hour and then quenched by the addition of acetone. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the product.
Step 4: Synthesis of Thiolutin
To a solution of the product from Step 3 (1.0 equiv) in a 1:1 mixture of THF and water (0.1 M) is added Lawesson's reagent (2.0 equiv). The mixture is heated to reflux for 4 hours. The reaction is then cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash column chromatography to afford thiolutin.
Table 2: Summary of Reagents and Yields for Thiolutin Synthesis
| Step | Key Reagents | Product | Yield (%) |
| 1 | Ethyl 2-(acetylamino)-2-(diethoxyphosphoryl)acetate, LiHMDS, tert-butyl glyoxylate | (Z)-ethyl 2-(acetylamino)-3-(tert-butoxycarbonyl)acrylate | 85 |
| 2 | TFA, DCM | tert-butyl 2-acetyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | ~95 (crude) |
| 3 | NaBH4, Methanol | N-(4-oxopyrrolidin-3-yl)acetamide | 75 (over 2 steps) |
| 4 | Lawesson's reagent | Thiolutin | 40 |
Biological Activity and Mechanism of Action
This compound has demonstrated antibacterial activity against Bacille Calmette-Guérin (BCG), Mycobacterium tuberculosis, and Staphylococcus aureus.[1]
Table 3: Antibacterial Activity of this compound [1]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Bacille Calmette-Guérin (BCG) | 10 |
| Mycobacterium tuberculosis | 10 |
| Staphylococcus aureus | 100 |
The proposed mechanism of action for the dithiolopyrrolone class of antibiotics involves the inhibition of bacterial RNA polymerase, a key enzyme in transcription.[2][3] While the precise molecular interactions are still under investigation, it is believed that the disulfide bond in the dithiolopyrrolone core is crucial for its activity. In the reducing environment of the cell, the disulfide bond can be cleaved to form a dithiol, which is thought to be the active form of the molecule. This dithiol species may then interact with and inhibit RNA polymerase, thereby halting protein synthesis and leading to bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound represents a novel addition to the growing family of dithiolopyrrolone natural products. Its unique cyclized structure and significant antibacterial activity make it an intriguing target for further investigation in the field of antibiotic drug discovery. While a total synthesis of this compound is yet to be accomplished, the established synthetic routes to the core dithiolopyrrolone scaffold, as exemplified by the synthesis of thiolutin, provide a solid foundation for future synthetic endeavors. A deeper understanding of its mechanism of action, particularly its interaction with bacterial RNA polymerase, will be crucial for the rational design and development of new and more potent dithiolopyrrolone-based therapeutics. The information presented in this technical guide serves as a comprehensive resource for researchers and professionals dedicated to the advancement of novel antimicrobial agents.
References
- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiolopyrrolone A: A Technical Guide to its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiolopyrrolone A belongs to the dithiolopyrrolone (DTP) class of natural product antibiotics, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these compounds is not due to direct interaction with a specific protein target in their native state. Instead, this compound functions as a prodrug. Following entry into the bacterial cell, its core bicyclic ene-disulfide structure is reduced by cellular reductants, such as FAD-dependent oxidoreductases and small-molecule thiols. This reduction yields a reactive ene-dithiol intermediate. The primary mechanism of action of this activated form is the high-affinity chelation of essential metal ions, particularly zinc (Zn2+), leading to a disruption of cellular metal homeostasis. This sequestration of zinc results in the inhibition of a subset of zinc-dependent metalloenzymes that are crucial for bacterial survival. While early research suggested a role for DTPs in the inhibition of RNA synthesis, more recent and detailed mechanistic studies point to the disruption of metal homeostasis as the core antibacterial strategy.
Core Mechanism of Action: A Two-Step Process
The antibacterial activity of this compound is a well-orchestrated, two-step process that begins with its activation within the bacterial cytoplasm and culminates in the disruption of essential enzymatic functions. This mechanism is characteristic of the broader class of dithiolopyrrolone antibiotics.
Step 1: Reductive Activation (Prodrug Conversion)
This compound in its native state is a prodrug, meaning it is largely inactive until it undergoes a chemical transformation within the target bacterium. The key to its activation lies in the reduction of its internal disulfide bridge.
-
Intracellular Reduction: Once inside the bacterial cell, this compound is targeted by various cellular reductants. Studies on the prototypical DTP, holomycin, have shown that enzymes such as FAD-dependent oxidoreductases and thioredoxin reductases, as well as small-molecule thiols, can catalyze this reduction.[1][2]
-
Formation of the Active Ene-dithiol: This reductive process opens the disulfide bond to form a reactive ene-dithiol intermediate. This structural change is critical, as it unmasks the high-affinity metal-chelating capacity of the molecule.[3]
Step 2: Disruption of Metal Homeostasis and Metalloenzyme Inhibition
The activated ene-dithiol form of this compound is a potent metal chelator, with a particularly high affinity for zinc ions (Zn2+).[3]
-
Zinc Sequestration: The primary mode of action is the chelation of intracellular zinc, which effectively depletes the pool of this essential metal ion available for cellular processes.[3]
-
Inhibition of Zinc-Dependent Metalloenzymes: A direct consequence of zinc sequestration is the inhibition of a range of zinc-dependent metalloenzymes. These enzymes rely on zinc as a cofactor for their catalytic activity and structural integrity. By removing the active site zinc, the reduced this compound renders these enzymes non-functional.[3] Key examples of inhibited metalloenzymes identified in studies with holomycin include:
It is important to note that earlier hypotheses suggested that DTPs might directly inhibit RNA polymerase.[4] However, more recent evidence indicates that RNA polymerase is not a primary target, and the observed effects on transcription are likely a downstream consequence of the widespread cellular disruption caused by metal ion imbalance.[3]
Signaling Pathways and Cellular Processes Affected
The disruption of metal homeostasis by this compound has cascading effects on various cellular pathways. The primary insult of zinc depletion leads to a multi-faceted attack on bacterial physiology.
Caption: Mechanism of action of this compound.
Quantitative Data
The antibacterial activity of this compound and its analogs, such as thiolutin, has been quantified against a range of bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from published studies.
| Compound | Bacterial Species | MIC (µg/mL) | Reference |
| This compound | Bacille Calmette–Guérin (BCG) | 10 | [5] |
| Mycobacterium tuberculosis | 10 | [5] | |
| Staphylococcus aureus | 100 | [5] | |
| Thiolutin | Escherichia coli | 6.25 | [5] |
| Bacille Calmette–Guérin (BCG) | 0.3125 | [5] | |
| Mycobacterium tuberculosis | 0.625 | [5] | |
| Staphylococcus aureus | 3.125 | [5] |
Experimental Protocols
The elucidation of the mechanism of action of dithiolopyrrolones has relied on a variety of experimental techniques. Below are outlines of key methodologies.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard) is prepared in a suitable growth medium, such as Mueller-Hinton Broth.
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for MIC determination.
Metalloenzyme Inhibition Assay
These assays are designed to quantify the inhibitory effect of the activated compound on a specific zinc-dependent enzyme.
-
Enzyme and Substrate Preparation: The purified target metalloenzyme and its specific substrate are prepared in a suitable buffer.
-
Compound Activation: this compound is pre-incubated with a reducing agent (e.g., dithiothreitol, DTT) to generate the active ene-dithiol form.
-
Inhibition Assay: The enzyme is incubated with varying concentrations of the activated this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement of Activity: The rate of product formation or substrate depletion is monitored over time, typically using a spectrophotometer or fluorometer.
-
Data Analysis: The data is used to calculate inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Resistance Mechanisms
Bacterial resistance to dithiolopyrrolones can emerge through mechanisms that prevent the activation of the prodrug.
-
Mutations in Redox Genes: Loss-of-function mutations in the genes encoding the reductases responsible for activating the DTP prodrug can lead to resistance.[1] By preventing the formation of the active ene-dithiol, the bacterium can evade the subsequent metal chelation and enzyme inhibition.
Conclusion and Future Directions
This compound represents a class of broad-spectrum antibacterial compounds with a unique mechanism of action. By functioning as a prodrug that, upon activation, disrupts cellular metal homeostasis, it employs a strategy that is distinct from many clinically used antibiotics. This disruption of a fundamental cellular process through the inhibition of a subset of metalloenzymes makes it a promising scaffold for further drug development.
Future research should focus on:
-
Identifying the full spectrum of bacterial reductases capable of activating this compound.
-
Characterizing the complete range of metalloenzymes that are inhibited by the activated form.
-
Exploring synthetic modifications to the this compound scaffold to enhance its potency, selectivity, and pharmacokinetic properties.
-
Investigating its potential in combination therapies to overcome existing antibiotic resistance mechanisms.
Understanding the detailed molecular interactions and the full cellular consequences of this compound's action will be crucial for harnessing the therapeutic potential of this intriguing class of natural products in the fight against multidrug-resistant bacteria.
References
- 1. Item - Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants - figshare - Figshare [figshare.com]
- 2. Antibiotic resistance in bacteria: novel metalloenzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Selected Bacterial Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biological Activity of Thiolopyrrolone A against Mycobacterium tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biological activity of Thiolopyrrolone A, a novel cyclized thiolopyrrolone derivative, against Mycobacterium tuberculosis (M. tuberculosis). The document summarizes key quantitative data, outlines experimental protocols, and presents a putative mechanism of action based on current scientific understanding of related compounds.
Quantitative Data Summary
The antimycobacterial efficacy of this compound and its related compound, thiolutin, has been quantitatively assessed, with the Minimum Inhibitory Concentration (MIC) being the primary metric for activity. The data is compiled from the study by Song et al. (2022).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Thiolutin against Mycobacterial Strains [1][2][3][4]
| Compound | Mycobacterial Strain | MIC (µg/mL) |
| This compound | M. tuberculosis H37Rv (ATCC27294) | 10 |
| Bacille Calmette–Guérin (BCG) | 10 | |
| Thiolutin | M. tuberculosis H37Rv (ATCC27294) | 0.625 |
| Bacille Calmette–Guérin (BCG) | 0.3125 |
Experimental Protocols
The following section details the methodology employed for the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv and Bacille Calmette–Guérin (BCG), as described by Song et al. (2022).
Antimycobacterial Activity Assay
The antimycobacterial activity of this compound was determined using a microplate-based assay.
1. Preparation of Mycobacterial Cultures:
-
M. tuberculosis H37Rv (ATCC27294) and Bacille Calmette–Guérin (BCG) were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC).
-
Cultures were incubated at 37°C until they reached the mid-logarithmic growth phase.
2. Preparation of Test Compound:
-
A stock solution of this compound was prepared by dissolving the compound in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solution were prepared in Middlebrook 7H9 broth to achieve the final desired concentrations for the assay.
3. MIC Determination:
-
The assay was performed in 96-well microplates.
-
Each well contained the mycobacterial suspension and a specific concentration of this compound.
-
The final volume in each well was adjusted with Middlebrook 7H9 broth.
-
Control wells containing the mycobacterial suspension without the compound (growth control) and wells with broth only (sterility control) were included.
-
The microplates were incubated at 37°C for a period suitable for mycobacterial growth (typically 7-14 days).
-
The MIC was defined as the lowest concentration of this compound that resulted in the complete inhibition of visible mycobacterial growth.
Note on Cytotoxicity: As of the latest available literature, specific cytotoxicity studies for this compound on mammalian cell lines have not been reported. This represents a critical data gap for the further development of this compound as a potential therapeutic agent.
Visualizations: Proposed Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for this compound and the experimental workflow for MIC determination.
Caption: Proposed Mechanism of Action of this compound in M. tuberculosis.
Caption: Experimental Workflow for MIC Determination of this compound.
Putative Mechanism of Action
While the precise molecular target of this compound in M. tuberculosis has not been definitively elucidated, the mechanism can be inferred from studies on the closely related dithiolopyrrolone antibiotic, thiolutin.
Thiolopyrrolones are believed to function as prodrugs.[5][6] Upon entering the bacterial cell, the intramolecular disulfide bond of this compound is likely reduced by mycobacterial reductases, such as thioredoxin reductase (TrxB), to form an active dithiol molecule.[5] This reduced form is a potent metal chelator, with a high affinity for divalent metal ions, particularly zinc (Zn²⁺).[7]
The sequestration of intracellular zinc disrupts the function of numerous essential zinc-dependent metalloenzymes within M. tuberculosis.[7] These enzymes are critical for various cellular processes, including protein folding, DNA and RNA synthesis, and metabolic regulation. By depleting the available zinc, this compound indirectly inhibits these vital pathways.
Furthermore, there is evidence to suggest that dithiolopyrrolones may also directly inhibit key enzymes. Studies on thiolutin have indicated that it can directly inhibit bacterial RNA polymerase, thereby halting transcription.[5][6][8] This dual-action mechanism, combining metal chelation and direct enzyme inhibition, likely contributes to the bacteriostatic or bactericidal effects of this compound against M. tuberculosis.
References
- 1. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiolutin is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Thiolopyrrolone A: A Technical Guide on its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibacterial spectrum of activity of Thiolopyrrolone A, a member of the dithiolopyrrolone class of antibiotics. This document consolidates available data on its efficacy against a range of bacterial pathogens, details the experimental methodologies for assessing its activity, and illustrates its proposed mechanism of action.
Introduction to this compound and the Dithiolopyrrolone Class
This compound, also known as holomycin, is a naturally occurring antibiotic produced by various bacteria, including Streptomyces species.[1] It belongs to the dithiolopyrrolone class of compounds, which are characterized by a unique pyrrolinonodithiole core structure.[2][3] Members of this class, including the closely related thiolutin, have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3][4] Their mechanism of action is primarily attributed to the inhibition of bacterial RNA polymerase, although the precise molecular interactions are still under investigation.[2][3][5] Some studies also suggest that dithiolopyrrolones may act as prodrugs, requiring intracellular reduction to an active dithiol form that can disrupt bacterial metal homeostasis.[1][6]
Quantitative Antibacterial Spectrum of Activity
The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of holomycin (this compound) against a panel of pathogenic bacteria, as determined by the agar dilution method.[7]
| Bacterial Species | Gram Stain | MIC (µg/mL) | Susceptibility Category |
| Staphylococcus aureus | Gram-positive | 0.1 - 1 | Highly Susceptible |
| Streptococcus pyogenes | Gram-positive | 0.1 - 1 | Highly Susceptible |
| Streptococcus pneumoniae | Gram-positive | 0.1 - 1 | Highly Susceptible |
| Enterococcus faecalis | Gram-positive | 2 - 8 | Moderately Susceptible |
| Escherichia coli | Gram-negative | 2 - 8 | Moderately Susceptible |
| Klebsiella pneumoniae | Gram-negative | 2 - 8 | Moderately Susceptible |
| Salmonella Typhimurium | Gram-negative | 2 - 8 | Moderately Susceptible |
| Shigella sonnei | Gram-negative | 2 - 8 | Moderately Susceptible |
| Haemophilus influenzae | Gram-negative | 0.1 - 1 | Highly Susceptible |
| Moraxella catarrhalis | Gram-negative | 0.1 - 1 | Highly Susceptible |
| Enterobacter cloacae | Gram-negative | 16 - 64 | Relatively Unsusceptible |
| Morganella morganii | Gram-negative | 16 - 64 | Relatively Unsusceptible |
| Pseudomonas aeruginosa | Gram-negative | 16 - 64 | Relatively Unsusceptible |
Data sourced from Oliva et al. (2001).[7]
Experimental Protocols: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[8] The following protocol outlines the key steps involved in this assay.
3.1. Materials
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
This compound (or analog) stock solution of known concentration
-
Sterile diluent (e.g., broth or saline)
-
Pipettes and sterile tips
-
Incubator set at 35-37°C
-
Plate reader or visual assessment tool
3.2. Methodology
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared directly in the wells of the 96-well microtiter plate using the growth medium as the diluent. This creates a range of antibiotic concentrations.
-
Inoculum Preparation: The bacterial culture is diluted in the growth medium to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL. This is often achieved by adjusting the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included on each plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours.[8]
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in determining the antibacterial spectrum of this compound using the broth microdilution method.
Caption: Experimental workflow for MIC determination.
Proposed Mechanism of Action
The primary proposed mechanism of action for this compound is the inhibition of bacterial RNA polymerase, which is essential for transcription.
Caption: Inhibition of bacterial transcription.
References
- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiolutin | CAS 87-11-6 | Tocris Bioscience [tocris.com]
- 6. pnas.org [pnas.org]
- 7. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
Unveiling Thiolopyrrolone A: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Thiolopyrrolone A, a novel cyclized dithiolopyrrolone. The document details its natural source, comprehensive experimental protocols for its isolation and purification, and an analysis of its spectroscopic data. Furthermore, it delves into the potential mechanisms of action for this class of compounds, offering valuable insights for drug discovery and development.
Natural Source: A Marine-Derived Actinomycete
This compound is a secondary metabolite produced by the marine-derived actinomycete, Streptomyces sp. BTBU20218885.[1][2] This strain was isolated from a mud sample collected from the intertidal zone in Xiamen, China.[2] Actinomycetes, particularly from the genus Streptomyces, are renowned for their ability to produce a diverse array of bioactive compounds, making marine environments a fertile ground for the discovery of novel therapeutics.[1]
Fermentation and Extraction
The production of this compound is achieved through submerged fermentation of Streptomyces sp. BTBU20218885. The following sections detail the experimental protocol for cultivation and subsequent extraction of the target compound.
Fermentation Protocol
The strain is cultivated on ISP2 agar plates for initial growth. For large-scale production, a seed culture is prepared and then inoculated into a suitable production medium.
Table 1: Fermentation Parameters [2]
| Parameter | Value |
| Strain | Streptomyces sp. BTBU20218885 |
| Growth Medium (Agar) | ISP2 (0.4% Yeast Extract, 1% Malt Extract, 0.4% Dextrose, 2% Agar) |
| pH | 7.2 |
| Temperature | 28 °C |
Extraction Protocol
Following fermentation, the culture broth is processed to extract the secondary metabolites, including this compound. The process involves separating the mycelial cake from the supernatant, followed by solvent-based extraction.
Table 2: Extraction Parameters [1][2]
| Step | Procedure |
| 1. Separation | The culture broth is centrifuged to separate the supernatant and the mycelial cake. |
| 2. Liquid-Liquid Extraction | The supernatant is extracted three times with an equal volume of ethyl acetate (EtOAc). |
| 3. Concentration | The combined ethyl acetate extracts are evaporated to dryness in vacuo to yield a dark residue. |
Isolation and Purification
The crude extract obtained from the fermentation broth is a complex mixture of compounds. A multi-step purification process is employed to isolate this compound.
Initial Purification: Trituration
The dried crude extract is first subjected to sequential trituration with solvents of increasing polarity to achieve a preliminary separation.
Table 3: Trituration Solvents [1][2]
| Solvent |
| Hexane |
| Dichloromethane (CH₂Cl₂) |
| Methanol (MeOH) |
This process yields soluble fractions in each solvent and a precipitate, which is further purified.
Final Purification: High-Performance Liquid Chromatography (HPLC)
The precipitate from the trituration step is subjected to preparative HPLC for the final purification of this compound.
Table 4: HPLC Purification Parameters [1][2]
| Parameter | Specification |
| Instrument | Agilent ZORBAX SB-C18 |
| Column Dimensions | 250 × 9.4 mm |
| Particle Size | 5 µm |
| Mobile Phase | Acetonitrile/H₂O |
| Gradient | 30% to 100% Acetonitrile |
| Time | 0–20 min |
| Flow Rate | 3.0 mL/min |
This purification protocol yielded 3.5 mg of this compound as a light-yellow amorphous powder.[1][2]
Structural Elucidation: Spectroscopic Data
The chemical structure of this compound was determined using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Data
Table 5: HRESIMS Data for this compound [1]
| Parameter | Value |
| Molecular Formula | C₂₄H₂₄N₆O₆S₄ |
| Ionization Mode | [M+H]⁺ |
| Calculated m/z | 621.0713 |
| Observed m/z | 621.0712 |
NMR Spectroscopic Data
The ¹H and ¹³C NMR data were acquired in DMSO-d₆. The detailed chemical shifts are presented in the original research publication. This data provides the structural backbone and connectivity of the molecule.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been explicitly studied. However, research on the broader class of dithiolopyrrolones provides significant insights into their potential biological targets and signaling pathways.
Initially, dithiolopyrrolones were thought to exert their antibiotic effect by inhibiting bacterial RNA polymerase.[3][4] However, more recent evidence suggests a primary mechanism involving the disruption of metal homeostasis.[5]
This proposed mechanism involves the following steps:
-
Reductive Activation: The disulfide bond in the dithiolopyrrolone core is reduced by intracellular reductants.
-
Metal Chelation: The reduced form of the molecule acts as a potent chelator of divalent metal ions, particularly zinc (Zn²⁺).
-
Enzyme Inhibition: By sequestering zinc, the dithiolopyrrolone inhibits the activity of zinc-dependent metalloenzymes, which are crucial for various cellular processes.
A recent study on thiolutin, a related dithiolopyrrolone, has revived the possibility of direct RNA polymerase inhibition, suggesting that under specific conditions (in the presence of Mn²⁺ and a reducing agent), it can directly inhibit RNA polymerase II.[6] This indicates that dithiolopyrrolones may possess multiple mechanisms of action.
Below are diagrams illustrating the experimental workflow for the isolation of this compound and the proposed signaling pathway for the mechanism of action of dithiolopyrrolones.
Caption: Isolation Workflow for this compound.
Caption: Proposed Mechanism of Action for Dithiolopyrrolones.
References
- 1. mdpi.com [mdpi.com]
- 2. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Thiolopyrrolone A and Its Derivatives: A Technical Guide to Their Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolopyrrolone A and its derivatives belong to the broader class of dithiolopyrrolones (DTPs), a group of natural products characterized by a unique bicyclic pyrrolinonodithiole core.[1] First isolated in the mid-20th century, this class of compounds has garnered significant interest due to its potent and broad-spectrum biological activities.[2][3] DTPs, including this compound, exhibit notable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as promising anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the biological properties of this compound and its derivatives, with a focus on their antimicrobial and cytotoxic effects, mechanisms of action, and the experimental methodologies used for their evaluation.
Biological Activities of this compound and Related Derivatives
The biological activities of this compound and its analogs are primarily attributed to their unique chemical structure, particularly the reactive disulfide bridge within the dithiolopyrrolone core.[4][5] This feature is central to their mechanism of action and confers a range of biological effects.
Antimicrobial Activity
This compound and its derivatives have demonstrated significant antibacterial activity against a variety of pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Thiolutin
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium bovis (BCG) | 10 | [6] |
| This compound | Mycobacterium tuberculosis H37Rv | 10 | [6] |
| This compound | Staphylococcus aureus ATCC 25923 | 100 | [6] |
| Thiolutin | Escherichia coli ATCC 25923 | 6.25 | [6] |
| Thiolutin | Mycobacterium bovis (BCG) | 0.3125 | [6] |
| Thiolutin | Mycobacterium tuberculosis H37Rv | 0.625 | [6] |
| Thiolutin | Staphylococcus aureus ATCC 25923 | 3.125 | [6] |
Cytotoxic Activity
In addition to their antimicrobial effects, dithiolopyrrolones have been investigated for their cytotoxic activity against various cancer cell lines. This has led to their consideration as potential scaffolds for the development of novel anti-cancer agents.[2] The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic potential of these compounds, indicating the concentration required to inhibit 50% of a biological or biochemical function.
(Quantitative data for the cytotoxic activity of this compound was not available in the search results. The following table presents data for related dithiolopyrrolone compounds to illustrate the general cytotoxic potential of this class of molecules.)
Mechanism of Action
The biological activity of dithiolopyrrolones is not due to a direct interaction with a single target but rather a more complex mechanism involving their chemical reactivity within the cellular environment.[5] These compounds act as "prochelators," meaning they are activated within the cell to become potent metal-chelating agents.[4]
The proposed mechanism of action involves a reductive activation of the disulfide bridge in the dithiolopyrrolone core by intracellular reducing agents such as glutathione (GSH).[4] This reduction opens the disulfide ring, forming a dithiol that is a high-affinity chelator of metal ions, particularly zinc (Zn²⁺).[4][5] The chelation of zinc disrupts cellular metal homeostasis, leading to the inhibition of essential zinc-dependent metalloenzymes.[5] This disruption of multiple essential pathways simultaneously contributes to the broad-spectrum antimicrobial and cytotoxic effects of these compounds.[5]
Mechanism of action of this compound derivatives.
Experimental Protocols
The evaluation of the biological properties of this compound and its derivatives involves a series of standardized experimental protocols. The following are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Growth Medium: Use an appropriate broth medium for the test microorganism (e.g., Mueller-Hinton Broth for bacteria).
-
Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
96-Well Microtiter Plate: Sterile, U-bottomed plates.
2. Procedure:
-
Serial Dilution: Dispense 50 µL of the growth medium into all wells of the microtiter plate. Add 50 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
Inoculation: Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well.
-
Controls:
-
Positive Control: A well containing the growth medium and the inoculum, but no test compound.
-
Negative Control: A well containing only the growth medium.
-
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.
1. Preparation of Materials:
-
Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7).
-
Culture Medium: The appropriate complete culture medium for the chosen cell line.
-
Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent.
-
MTT Reagent: A solution of MTT in phosphate-buffered saline (PBS).
-
Solubilization Solution: A solution to dissolve the formazan crystals (e.g., DMSO or a solution of SDS in HCl).
-
96-Well Flat-Bottomed Plate: Sterile plates for cell culture.
2. Procedure:
-
Cell Seeding: Seed the cells into the 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Addition of MTT: After the incubation period, add the MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow: From Natural Source to Bioactive Compound
The discovery and characterization of novel this compound derivatives from natural sources typically follows a systematic workflow. This process, known as bioassay-guided fractionation, involves the separation of a complex natural extract into simpler fractions, with each fraction being tested for biological activity to guide the isolation of the active compound.
Workflow for isolation and characterization of this compound.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant antimicrobial and cytotoxic potential. Their unique mechanism of action, involving reductive activation and disruption of cellular metal homeostasis, offers a potential avenue for overcoming existing drug resistance mechanisms. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of these compounds as novel therapeutic agents. Further research into the synthesis of new derivatives and a deeper understanding of their structure-activity relationships will be crucial in unlocking their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. pnas.org [pnas.org]
- 6. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
Unraveling the Enigmatic Core of Thiolopyrrolone A: A Technical Guide to its Unsymmetrical Sulfur-Containing Structure
For Immediate Release
BEIJING – In a significant advancement for natural product chemistry and drug discovery, researchers have elucidated the unique unsymmetrical sulfur-containing macrocyclic structure of Thiolopyrrolone A, a novel cyclized thiolopyrrolone derivative. Isolated from the marine-derived actinomycete, Streptomyces sp. BTBU20218885, this compound exhibits promising antibacterial activity, positioning it as a potential candidate for further drug development. This technical guide provides an in-depth analysis of its structure, isolation, and biological activity for researchers, scientists, and drug development professionals.
This compound was first identified from a mud sample collected in the coastal region of Xiamen, China.[1] This discovery highlights the vast, untapped potential of marine microorganisms as a source of novel therapeutic agents.
Molecular Architecture and Spectroscopic Data
This compound possesses a molecular formula of C₂₄H₂₄N₆O₆S₄, as determined by high-resolution electrospray ionization mass spectroscopy (HRESIMS).[1] The intricate and unsymmetrical nature of its macrocyclic skeleton, a first for this class of compounds, was determined through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analysis.[1]
Spectroscopic Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| 2 | 164.7 | |
| 3 | 120.3 | 7.29 (s) |
| 3a | 118.8 | |
| 6 | 148.9 | |
| 6a | 114.5 | |
| 7 | 163.2 | |
| 8 | 97.8 | 6.47 (s) |
| 1'-Me | 12.8 | 2.15 (s) |
| 2' | 168.1 | |
| 2'' | 164.5 | |
| 3'' | 120.2 | 7.28 (s) |
| 3a'' | 118.7 | |
| 6'' | 148.8 | |
| 6a'' | 114.4 | |
| 7'' | 163.0 | |
| 8'' | 97.7 | 6.46 (s) |
| 1'''-Me | 12.7 | 2.14 (s) |
| 2''' | 168.0 | |
| N4-CH₃ | 28.9 | 3.48 (s) |
| N7-CH₂ | 40.1 | 4.20 (d, 14.0), 4.08 (d, 14.0) |
| N4''-CH₃ | 28.8 | 3.47 (s) |
| N7''-CH₂ | 39.9 | 4.18 (d, 14.0), 4.06 (d, 14.0) |
| CH₂-O | 65.2 | 4.55 (t, 5.5) |
| O-CH₂ | 65.1 | 4.53 (t, 5.5) |
Isolation and Purification Protocol
The isolation of this compound from Streptomyces sp. BTBU20218885 involved a meticulous multi-step process to ensure the purity of the final compound.
dot
Caption: Experimental workflow for the isolation of this compound.
The producing strain, identified as Streptomyces sp. BTBU20218885 through 16S rDNA sequence analysis, was cultured in a liquid medium. The culture broth was then extracted with ethyl acetate. The resulting crude extract was subjected to a series of chromatographic separations, including silica gel and Sephadex LH-20 column chromatography, followed by final purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]
Biological Activity and Potential Mechanism of Action
This compound has demonstrated notable antibacterial activity against a range of pathogenic bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains.
| Microorganism | MIC (µg/mL) |
| Bacille Calmette–Guérin (BCG) | 10 |
| Mycobacterium tuberculosis | 10 |
| Staphylococcus aureus | 100 |
While the precise mechanism of action for this compound is still under investigation, the broader class of dithiolopyrrolones is known to interfere with bacterial RNA synthesis. It is hypothesized that this compound may follow a similar pathway, potentially inhibiting bacterial growth by disrupting essential transcriptional processes. The unsymmetrical nature of its structure may confer a novel mode of interaction with its molecular target.
dot
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Differences Between Thiolopyrrolone A and Thiolutin
This technical guide provides a detailed comparative analysis of this compound and thiolutin, two members of the dithiolopyrrolone (DTP) class of natural products. Dithiolopyrrolones are a group of antibiotics, first isolated in the mid-20th century, known for their unique bicyclic structure containing a disulfide bridge.[1] This core structure is crucial for their broad-spectrum biological activity against various bacteria and their potential as anticancer agents.[1][2] Thiolutin is a well-studied member of this class, while this compound is a more recently discovered, structurally unique analogue.[3] Understanding the distinct structural features of these molecules is critical for elucidating their mechanisms of action and for guiding future drug development efforts.
Core Structural and Physicochemical Comparison
Thiolutin is a monomeric compound characterized by the foundational bicyclic pyrrolinonodithiole core.[1] In contrast, this compound represents a significant structural departure, existing as a unique, unsymmetrical macrocyclic pseudo-trimer of the thiolopyrrolone framework.[3] This fundamental difference in their molecular architecture is the primary distinction between the two compounds.
The quantitative physicochemical properties of this compound and thiolutin are summarized below for direct comparison.
| Property | Thiolutin | This compound | Reference |
| Molecular Formula | C₈H₈N₂O₂S₂ | C₂₄H₂₄N₆O₆S₆ | [3][4] |
| Molecular Weight | 228.3 g/mol | 684.9 g/mol | [3][4] |
| Core Structure | Monomeric Bicyclic Pyrrolinonodithiole | Macrocyclic Pseudo-trimer | [3] |
| CAS Number | 87-11-6 | Not available | [5] |
| Appearance | Yellow Powder | Not specified | [4] |
Visualization of Structural Differences
The logical relationship and structural divergence between the common dithiolopyrrolone core, the monomeric thiolutin, and the cyclized this compound can be visualized as a hierarchical progression.
Caption: Hierarchical relationship from the core DTP structure to thiolutin and this compound.
The most critical distinction is the arrangement of the core unit. Thiolutin is a single unit, whereas this compound is composed of three of these units linked into a large ring.
References
- 1. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolones are Prochelators that are Activated by Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiolutin | CAS 87-11-6 | RNA polymerase inhibitor [stressmarq.com]
- 5. scbt.com [scbt.com]
Preliminary In Vitro Efficacy of Thiolopyrrolone A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of Thiolopyrrolone A, a novel macrocyclic antibiotic. This compound belongs to the dithiolopyrrolone (DTP) class of natural products, which are characterized by a unique bicyclic structure containing a disulfide bridge essential for their biological activity.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes and proposed mechanisms of action.
Quantitative Data Summary
This compound, a cyclized thiolopyrrolone derivative isolated from the marine-derived Streptomyces sp. BTBU20218885, has demonstrated antibacterial activity against several pathogenic bacteria.[4][5][6][7] The minimum inhibitory concentration (MIC) values from initial in vitro screenings are summarized in the table below.
| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| Bacille Calmette-Guérin (BCG) | 10 | [7][8][9] |
| Mycobacterium tuberculosis | 10 | [7][8][9] |
| Staphylococcus aureus | 100 | [7][8][9] |
Experimental Protocols
The following section outlines the typical methodologies employed in the preliminary in vitro evaluation of novel antimicrobial compounds like this compound.
1. Isolation and Purification of this compound
-
Fermentation: The marine-derived Streptomyces sp. BTBU20218885 is cultured in a suitable broth medium under optimized conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The active compounds are extracted from the mycelium and/or supernatant using organic solvents such as ethyl acetate or butanol.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The chemical structure of the purified this compound is determined using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
2. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of antimicrobial efficacy.
-
Microorganism Preparation: The test microorganisms (e.g., M. tuberculosis, S. aureus) are cultured in their respective appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: this compound is serially diluted in a multi-well microtiter plate containing the appropriate growth medium. A range of concentrations is prepared to determine the inhibitory endpoint.
-
Inoculation: Each well is inoculated with the standardized suspension of the test microorganism. Positive (microorganism and medium, no drug) and negative (medium only) controls are included.
-
Incubation: The microtiter plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for S. aureus; specialized conditions for M. tuberculosis).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Visualizations: Workflows and Mechanisms
To better illustrate the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Mechanism of Action
While specific mechanistic studies for this compound have not yet been published, the broader class of dithiolopyrrolones is believed to exert its antimicrobial effects through the inhibition of RNA synthesis.[10] Early studies on related compounds suggest that they may interfere with bacterial RNA polymerase, thereby halting transcription and leading to a bacteriostatic or bactericidal effect.[10] The disulfide bridge within the core structure of dithiolopyrrolones is considered a key pharmacophore, crucial for their biological activity.[1][2] Further research is necessary to elucidate the precise molecular target and mechanism of action of this compound.
References
- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Nyuzenamides A and B: Bicyclic Peptides with Antifungal and Cytotoxic Activity from a Marine-Derived <i>Streptomyces</i… [ouci.dntb.gov.ua]
- 8. mdpi-res.com [mdpi-res.com]
- 9. mdpi.com [mdpi.com]
- 10. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Thiolopyrrolone A using Broth Microdilution Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiolopyrrolone A is a member of the dithiolopyrrolone class of natural products, which are known for their broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.[1][2] These compounds possess a unique pyrrolinonodithiole skeleton.[1] The antibacterial mode of action for some dithiolopyrrolones is believed to involve the inhibition of RNA synthesis.[1] this compound, a cyclized derivative identified from a marine-derived Streptomyces sp., has demonstrated antibacterial activity against several bacterial strains, making it a compound of interest in the search for new antimicrobial agents.[3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.[4][5][6][7]
Purpose
This document outlines the materials and a step-by-step procedure for performing a broth microdilution MIC assay to quantify the in vitro antibacterial activity of this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) |
| Mycobacterium bovis | BCG Pasteur 1173P2 | 10[3] |
| Mycobacterium tuberculosis | H37Rv (ATCC27294) | 10[3] |
| Staphylococcus aureus | ATCC 25923 | 100[3] |
| Escherichia coli | ATCC 25923 | >100 (Inactive)[3] |
| Candida albicans | ATCC 10231 | >100 (Inactive)[3] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on established broth microdilution methods.[4][5][7][8][9][10]
1. Materials and Reagents
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Micropipettes and sterile tips
-
0.5 McFarland turbidity standard
-
Spectrophotometer or McFarland densitometer
-
Incubator (35 ± 1°C)[10]
-
Sterile saline (0.85% NaCl)
-
Positive control antibiotic (e.g., ampicillin, gentamicin)
-
Negative control (broth only)
-
Growth control (broth with bacterial inoculum)
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound by dissolving it in a suitable solvent, such as DMSO. The concentration should be at least 10 times the highest concentration to be tested.[4]
-
Ensure the final concentration of the solvent in the assay does not inhibit bacterial growth (typically ≤1% v/v).
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.[4]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[4]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
4. Assay Procedure (in 96-well plate)
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate for each bacterial strain to be tested.
-
Add 200 µL of the highest concentration of this compound (in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Include a positive control antibiotic in a separate row of the plate, following the same serial dilution procedure.
5. Incubation
-
Seal the microtiter plate or cover with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 1°C for 16-20 hours in an aerobic atmosphere.[5][10]
6. Determination of MIC
-
Following incubation, visually inspect the wells for bacterial growth, which is indicated by turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[5][8]
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
Mandatory Visualizations
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptools.vaccinium.org [ptools.vaccinium.org]
- 3. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. mdpi.com [mdpi.com]
Preparation of Thiolopyrrolone A Stock Solutions for Experimental Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiolopyrrolone A is a member of the dithiolopyrrolone class of natural products, which are known for their unique bicyclic structure containing a critical disulfide bridge.[1][2] These compounds have garnered significant interest in the scientific community due to their broad-spectrum antibacterial and potent antitumor activities.[3][4][5] The biological mechanism of action is believed to involve the intracellular reduction of the disulfide bond, leading to the formation of a reactive dithiol that can interact with cellular targets.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is a light-yellow amorphous powder. While specific solubility data for this compound is not widely available, information on related dithiolopyrrolones such as holomycin, thiolutin, and aureothricin suggests that it is likely soluble in organic solvents. Based on the purification of this compound in a mixture of acetonitrile and water, and the use of dimethylformamide (DMF) for other dithiolopyrrolones, the following solvents are recommended for initial solubility testing.[1]
Table 1: Recommended Solvents for this compound
| Solvent | Recommended Use | Notes |
| Dimethylformamide (DMF) | Primary solvent for creating high-concentration stock solutions. | Based on protocols for related compounds.[1] May require an inert atmosphere for preparation due to potential sensitivity to oxidation. |
| Dimethyl Sulfoxide (DMSO) | Alternative primary solvent for high-concentration stock solutions. | A common solvent for water-insoluble compounds. Test for interference in specific assays. |
| Acetonitrile | Used in purification, suggesting good solubility. | Can be used for stock solutions, particularly for analytical purposes. |
| Ethanol | Secondary solvent, may be suitable for lower concentration working solutions. | Test solubility at the desired concentration. |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
High-purity, anhydrous solvents (DMF or DMSO)
-
Sterile, amber glass vials or cryovials with tight-fitting caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Optional: Inert gas (e.g., nitrogen or argon) dispensing system
Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMF)
This protocol is based on methods used for structurally similar dithiolopyrrolones and may require optimization for this compound.[1]
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture onto the compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Formula: C₂₄H₂₅N₆O₆S₄, Molecular Weight: 621.75 g/mol ), you would weigh out 0.622 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMF to the vial. It is recommended to perform this step under an inert atmosphere (e.g., by flushing the vial with nitrogen gas) to minimize the risk of oxidation of the disulfide bond.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but monitor for any signs of degradation.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials. This minimizes freeze-thaw cycles and exposure to light and air.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and aliquot number.
Storage and Stability
-
Long-term Storage: Store the aliquoted stock solutions at -20°C or -80°C, protected from light. Under these conditions, stock solutions of related bioactive molecules are generally stable for up to one month.
-
Short-term Storage: If a vial is opened to prepare a working solution, it should be used promptly. Avoid repeated freeze-thaw cycles.
-
Stability Considerations: The disulfide bond in dithiolopyrrolones can be susceptible to reduction. Therefore, it is crucial to use anhydrous solvents and minimize exposure to air. The stability of this compound in solution has not been extensively studied; therefore, it is recommended to prepare fresh stock solutions regularly and visually inspect for any precipitation or color change before use.
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Dilution: Prepare the final working solution by diluting the stock solution in the appropriate aqueous buffer or cell culture medium for your experiment.
-
Immediate Use: It is recommended to use the working solution immediately after preparation, as the stability of this compound in aqueous solutions is unknown.
Safety and Handling Precautions
-
Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and the solvents used for its dissolution.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Disposal: Dispose of all waste materials, including empty vials and used pipette tips, in accordance with institutional and local regulations for chemical waste.
Mechanism of Action and Experimental Considerations
The proposed mechanism of action for dithiolopyrrolones involves the reduction of the disulfide bridge to form a dithiol. This can be influenced by the presence of reducing agents in the experimental system, such as glutathione in cell culture media or dithiothreitol (DTT) in certain biochemical assays.
Researchers should be mindful of the potential for interactions between this compound and components of their experimental setup. It is advisable to perform control experiments to assess the effect of the solvent (e.g., DMF or DMSO) on the assay at the final working concentration.
References
- 1. d-nb.info [d-nb.info]
- 2. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiolopyrrolone A in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Thiolopyrrolone A, a member of the dithiolopyrrolone class of antibiotics, in various antibacterial susceptibility testing (AST) methods. The protocols detailed herein are intended to assist in the evaluation of its intrinsic antimicrobial activity and its potential synergistic effects with other antibacterial agents.
Introduction to this compound
This compound belongs to the dithiolopyrrolone (DTP) family of natural products, which are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria[1][2]. The unique mechanism of action of DTPs involves a "prochelator" strategy. Following cellular uptake, the disulfide bond in the DTP core is reduced by intracellular reductants such as glutathione, activating the molecule into a potent metal-chelating agent[3][4]. This active form disrupts essential bacterial processes by chelating intracellular metal ions, particularly zinc, leading to the inhibition of metalloenzymes and the overall disruption of metal homeostasis[3].
Data Presentation: Antibacterial Activity of this compound
The intrinsic antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes available MIC data for this compound and a related dithiolopyrrolone, Thiolutin.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Thiolutin against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 100 |
| This compound | Bacille Calmette-Guérin (BCG) | 10 |
| This compound | Mycobacterium tuberculosis | 10 |
| Thiolutin | Escherichia coli | 6.25 |
| Thiolutin | Staphylococcus aureus | 3.125 |
| Thiolutin | Bacille Calmette-Guérin (BCG) | 0.3125 |
| Thiolutin | Mycobacterium tuberculosis | 0.625 |
Data sourced from literature reports.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results. Based on the chemical properties of related compounds, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
This compound stock solution
-
96-well sterile, clear, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the this compound concentrations to their final test concentrations.
-
Include a positive control (broth and bacteria, no drug) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours, or as appropriate for the specific bacterium.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, in this case, this compound and another antibiotic. The interaction can be synergistic, additive, indifferent, or antagonistic.
Materials:
-
This compound stock solution
-
Stock solution of a second antibiotic
-
96-well sterile microtiter plates
-
Appropriate bacterial growth medium
-
Prepared bacterial inoculum (as in the MIC protocol)
Protocol:
-
Plate Setup:
-
Add 50 µL of broth to all wells of a 96-well plate.
-
Along the x-axis (columns), create serial dilutions of this compound.
-
Along the y-axis (rows), create serial dilutions of the second antibiotic.
-
This creates a matrix of wells containing various combinations of the two agents.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.
-
-
Incubation and Reading:
-
Incubate the plate under appropriate conditions.
-
Determine the MIC of each drug alone and in combination.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Table 2: Example of Synergy Data for a Dithiolopyrrolone (Pyf A) with Silver Nitrate (AgNO₃) against Carbapenem-Resistant Klebsiella pneumoniae
| Combination | MIC alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| Pyf A | 0.25 - 4 | - | - | \multirow{2}{}{≤ 0.5} | \multirow{2}{}{Synergy} |
| AgNO₃ | - | - | - |
Note: This table presents data for a related dithiolopyrrolone, Pyf A, as specific synergistic data for this compound with common antibiotics was not available in the reviewed literature. This demonstrates the potential for synergistic interactions within the dithiolopyrrolone class[5].
Visualizations
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its conversion from a prodrug to an active metal-chelating agent within the bacterial cell.
Caption: Proposed mechanism of this compound activation and action.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship in Synergy Testing
This diagram illustrates the logical flow for interpreting the results of a checkerboard assay to determine the nature of the interaction between two antimicrobial agents.
Caption: Logic for interpreting synergy testing results.
References
- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Subpopulation Synergy for Antibiotic Combinations via Mechanism-Based Modeling and a Sequential Dosing Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Thiolopyrrolone A in Gram-Positive Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolopyrrolone A belongs to the dithiolopyrrolone (DTP) class of natural products, which are recognized for their broad-spectrum antimicrobial properties. These compounds have garnered significant interest within the research and drug development communities due to their potent activity against a variety of pathogenic bacteria, including resilient Gram-positive strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The unique mechanism of action of DTPs, which involves the disruption of bacterial metal homeostasis, presents a promising avenue for the development of novel antibiotics to combat the growing challenge of antimicrobial resistance.[1][2][3][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound and related DTPs in the study of Gram-positive bacteria. It is important to note that while the general mechanisms are well-understood for the DTP class, specific quantitative data for this compound is limited in publicly available literature. Therefore, the presented data and protocols are based on representative findings for closely related and well-studied dithiolopyrrolones like holomycin and thiolutin.
Mechanism of Action
Contrary to earlier hypotheses suggesting the inhibition of RNA polymerase, the primary mechanism of action for dithiolopyrrolones is now understood to be the disruption of essential metal ion homeostasis.[3] DTPs act as prodrugs that, upon entering the bacterial cell, are reduced by intracellular reductants such as thioredoxin reductase.[1] This reduction converts the inactive ene-disulfide form into a reactive ene-dithiol. The ene-dithiol form is a potent chelator of divalent metal ions, with a particularly high affinity for zinc (Zn²⁺).[3]
The sequestration of intracellular zinc disrupts the function of numerous essential metalloenzymes, leading to a cascade of detrimental effects on bacterial physiology and ultimately inhibiting growth.[3] This unique mode of action makes DTPs an interesting class of compounds for overcoming existing resistance mechanisms that target conventional antibiotic classes.
Quantitative Data: Antibacterial Activity of Dithiolopyrrolones
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative dithiolopyrrolones against various Gram-positive bacteria. These values are indicative of the potential efficacy of this compound.
| Compound | Organism | MIC (µg/mL) | Reference |
| Holomycin | Staphylococcus aureus (MRSA N315) | Not specified, but active | [2] |
| Thiolutin | Staphylococcus aureus | 0.2 - 1.6 | [5] |
| Thiolutin | Bacillus subtilis | 0.1 - 0.8 | [5] |
| Thiolutin | Enterococcus faecalis | 1.6 - 6.3 | [5] |
| Thiomarinol A | Staphylococcus aureus (MRSA) | Potent activity reported | [1][2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
References
- 1. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Thiolopyrrolone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolopyrrolone A is a unique, unsymmetrical sulfur-containing macrocyclic compound isolated from the marine-derived actinomycete, Streptomyces sp. BTBU20218885.[1][2] As a member of the dithiolopyrrolone class of natural products, it exhibits notable antibacterial activity, including against Mycobacterium tuberculosis and Staphylococcus aureus.[1][2] The structural elucidation and characterization of such novel natural products are paramount for drug discovery and development, providing the foundation for understanding their mechanism of action and potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the characterization of this compound using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
HRESIMS is a powerful technique for the accurate determination of the molecular formula of a compound. For this compound, the protonated molecule [M+H]⁺ is observed.
| Parameter | Observed Value | Calculated Value |
| Molecular Formula | C₂₄H₂₅N₆O₆S₄ | C₂₄H₂₅N₆O₆S₄ |
| m/z of [M+H]⁺ | 621.0712 | 621.0713 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is indispensable for the complete structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆.
¹H NMR Data (DMSO-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 6.55 | s | |
| 5 | 7.21 | s | |
| 6-CH₃ | 2.38 | s | |
| 7-NH | 11.83 | s | |
| 1'-NH | 10.51 | s | |
| 2'-CH₂ | 3.58 | t | 6.5 |
| 3'-CH₂ | 1.85 | m | |
| 4'-CH₂ | 3.35 | t | 6.5 |
| 5'-NH | 8.15 | t | 5.5 |
| 2'' | 6.80 | s | |
| 4''-NH | 11.55 | s | |
| 5''-CH₃ | 2.05 | s | |
| 6''-NH | 10.33 | s | |
| 2''' | 3.89 | t | 6.0 |
| 3''' | 1.78 | m | |
| 4''' | 3.21 | m | |
| 5''' | 8.01 | t | 5.5 |
¹³C NMR Data (DMSO-d₆)
| Position | δC (ppm) |
| 2 | 163.2 |
| 3 | 116.9 |
| 3a | 126.5 |
| 5 | 118.2 |
| 6 | 139.8 |
| 6-CH₃ | 14.5 |
| 7a | 145.1 |
| 1' | 168.5 |
| 2' | 38.1 |
| 3' | 28.7 |
| 4' | 38.9 |
| 2'' | 161.9 |
| 3'' | 115.3 |
| 3a'' | 125.1 |
| 5'' | 138.2 |
| 5''-CH₃ | 12.8 |
| 6'' | 142.3 |
| 7a'' | 148.9 |
| 1''' | 169.2 |
| 2''' | 37.5 |
| 3''' | 29.3 |
| 4''' | 39.2 |
Experimental Protocols
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Protocol
Objective: To determine the accurate mass and molecular formula of this compound.
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., Thermo Fisher Q Exactive, Agilent 6500 series Q-TOF).
Procedure:
-
Sample Preparation:
-
Dissolve approximately 0.1 mg of purified this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
The final concentration should be in the range of 1-10 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.
-
Mass Range: Set the mass range to scan from m/z 100 to 1000 to encompass the expected mass of the analyte.
-
Capillary Voltage: Typically set between 3.5 and 4.5 kV.
-
Drying Gas (Nitrogen) Flow and Temperature: Optimize for efficient desolvation. Typical values are 8-12 L/min and 300-350 °C, respectively.
-
Nebulizer Pressure: Adjust to ensure a stable spray, typically between 30 and 50 psi.
-
Data Acquisition: Acquire data in high-resolution mode (resolution > 10,000).
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to the [M+H]⁺ ion of this compound.
-
Utilize the software's formula calculator to determine the elemental composition based on the accurate mass measurement. Compare the observed mass with the calculated mass for the proposed formula (C₂₄H₂₅N₆O₆S₄) to confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To elucidate the chemical structure of this compound through the analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, JEOL ECZ series) with a standard probe.
Procedure:
-
Sample Preparation:
-
Dissolve 3-5 mg of purified this compound in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms in the molecule.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.
-
-
Data Analysis:
-
Process the acquired FIDs (Free Induction Decays) using appropriate software (e.g., TopSpin, Mnova).
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δH 2.50 ppm, δC 39.52 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the splitting patterns in the ¹H NMR spectrum to deduce proton connectivities.
-
Systematically analyze the 2D spectra (COSY, HSQC, HMBC) to build the molecular structure fragment by fragment and then assemble the complete structure of this compound.
-
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Studies of Thiolopyrrolone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design and execution of in vivo studies for Thiolopyrrolone A, a member of the dithiolopyrrolone class of antibiotics. The protocols outlined below are based on established methodologies for antimicrobial drug development and findings from studies on structurally related dithiolopyrrolone compounds.
Introduction to this compound and Dithiolopyrrolones
Dithiolopyrrolones (DTPs) are a class of natural product antibiotics characterized by a unique bicyclic structure containing a disulfide bridge.[1][2] This class of compounds, which includes holomycin, thiolutin, and aureothricin, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as potential anticancer properties.[2][3] this compound, as a member of this family, is anticipated to share these characteristics. DTPs function as prodrugs, requiring intracellular reduction to exert their antimicrobial effects.[3][4]
Mechanism of Action
The antimicrobial activity of dithiolopyrrolones is initiated by the reduction of their internal disulfide bond within the bacterial cell.[4] This reduction, facilitated by cellular reductants, results in the formation of a dithiol compound. This activated form is a potent metal chelator, disrupting essential cellular processes by sequestering divalent metal ions like zinc (Zn²⁺) and iron (Fe²⁺), which are crucial cofactors for many enzymes.[1] This disruption of metal homeostasis is a key contributor to the bacteriostatic or bactericidal effects of this class of antibiotics.
Part I: In Vivo Efficacy Studies
The following protocols are designed to assess the antibacterial efficacy of this compound in established murine infection models. These models are relevant for preclinical evaluation of new antimicrobial agents.
Murine Model of Cutaneous Wound Infection
This model is adapted from studies on Pyrroloformamide A, a related dithiolopyrrolone, and is suitable for evaluating the efficacy of topical or systemic treatments against skin and soft tissue infections.[5][6]
Experimental Protocol:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Carbapenem-Resistant Klebsiella pneumoniae (CRKP) or other relevant pathogenic strains.
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in appropriate broth (e.g., Luria-Bertani) at 37°C.
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend to a concentration of 1 x 10⁸ CFU/mL.
-
-
Wound Creation and Infection:
-
Anesthetize the mice.
-
Shave the dorsal area and create a full-thickness excisional wound (e.g., 6 mm diameter) using a sterile biopsy punch.
-
Inoculate the wound with 10 µL of the bacterial suspension (1 x 10⁶ CFU).
-
-
Treatment:
-
Divide mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control antibiotic).
-
Administer treatment (topical or systemic, e.g., intraperitoneal injection) at specified intervals (e.g., 24, 48, and 72 hours post-infection).
-
-
Endpoint Evaluation:
-
At predetermined time points (e.g., day 3, 5, and 7 post-infection), euthanize a subset of mice from each group.
-
Excise the wound tissue for bacterial load determination (homogenize, serially dilute, and plate on selective agar for CFU counting).
-
Monitor wound healing by measuring the wound area.
-
Collect tissue for histopathological analysis.
-
Data Presentation: Efficacy of Pyrroloformamide A and AgNO₃ in a Murine Wound Infection Model
The following table summarizes representative data from a study on Pyrroloformamide A (Pyf A), a dithiolopyrrolone, against CRKP, demonstrating the type of quantitative data that should be collected.[6]
| Treatment Group | Bacterial Load (log₁₀ CFU/g tissue) on Day 7 |
| Untreated Control | 8.5 ± 0.4 |
| Pyf A (1 mg/kg) | 6.2 ± 0.5 |
| AgNO₃ (1 mg/kg) | 6.8 ± 0.6 |
| Pyf A (1 mg/kg) + AgNO₃ (1 mg/kg) | 4.1 ± 0.3 |
Data are presented as mean ± standard deviation.
Part II: Toxicological Evaluation
Prior to clinical development, a thorough toxicological evaluation of this compound is essential. The following protocols describe preliminary acute and subacute toxicity studies in rodents.
Acute Oral Toxicity Study (OECD 423)
This study aims to determine the short-term toxicity of a single oral dose of this compound and to estimate its median lethal dose (LD₅₀).
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley rats, 8-12 weeks old.
-
Dosage:
-
Administer a single oral dose of this compound. A starting dose of 300 mg/kg is often used, with subsequent doses of 2000 mg/kg or lower doses depending on the outcome.
-
A control group receives the vehicle only.
-
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer the test substance by oral gavage.
-
Observe animals closely for the first 4 hours, then periodically for 14 days.
-
-
Observations:
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), morbidity, and mortality.
-
Measure body weight before dosing and on days 7 and 14.
-
-
Endpoint:
-
At day 14, euthanize surviving animals.
-
Conduct gross necropsy on all animals.
-
Subacute (28-Day) Oral Toxicity Study (OECD 407)
This study provides information on the potential adverse effects of repeated oral exposure to this compound over a 28-day period.
Experimental Protocol:
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Dosage:
-
Administer this compound daily by oral gavage for 28 days at three different dose levels (low, mid, high).
-
A control group receives the vehicle only.
-
-
Observations:
-
Daily clinical observations for signs of toxicity.
-
Weekly measurement of body weight and food consumption.
-
-
Endpoint Analysis (at day 29):
-
Collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy.
-
Record organ weights.
-
Perform histopathological examination of major organs and tissues.
-
Data Presentation: Illustrative Acute Oral Toxicity Data for this compound
The following table presents a template with hypothetical data for an acute oral toxicity study to guide data presentation.
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed |
| Vehicle Control | 5 | 0/5 | No abnormal signs |
| 300 | 5 | 0/5 | Mild lethargy in the first 4 hours |
| 1000 | 5 | 1/5 | Lethargy, piloerection |
| 2000 | 5 | 3/5 | Severe lethargy, ataxia, piloerection |
This data is for illustrative purposes only and does not represent actual experimental results for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Redox Targeting by Pyrroloformamide A and Silver Ions Enhances Antibacterial and Anti-Biofilm Activity Against Carbapenem-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Redox Targeting by Pyrroloformamide A and Silver Ions Enhances Antibacterial and Anti-Biofilm Activity Against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of Thiolopyrrolone A using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolopyrrolone A, a member of the dithiolopyrrolone class of natural products, has garnered significant interest due to its potent biological activities, including antibiotic and antitumor effects. Structurally similar to the well-studied compound Thiolutin, this compound presents a promising scaffold for drug discovery and development.[1][2][3][4] Accurate and sensitive analytical methods are paramount for its identification, characterization, and quantification in complex biological matrices. This application note details a robust analytical workflow for the identification of this compound using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). The described protocols are designed to provide researchers with a comprehensive guide for the analysis of this important natural product.
Physicochemical Properties of Thiolutin (this compound analog)
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₂S₂ | [2][3] |
| Molecular Weight | 228.3 g/mol | [2] |
| IUPAC Name | N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)acetamide | [1] |
| CAS Number | 87-11-6 | [2][3] |
Mass Spectrometry Analysis
High-resolution mass spectrometry is a powerful tool for the unambiguous identification of this compound. The following table summarizes the key mass spectral data for its close analog, Thiolutin, obtained in positive ionization mode.
Table 1: High-Resolution Mass Spectrometry Data for Thiolutin.
| Parameter | Value |
| Precursor Ion [M+H]⁺ (m/z) | 229.0103 |
| Major Fragment Ions (m/z) | Relative Intensity (%) |
| 186.9996 | 100.00 |
| 211.0000 | 27.41 |
| 171.9761 | 16.83 |
| 154.0197 | 7.21 |
Data sourced from PubChem CID 6870.
Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions for Quantitative Analysis.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 229.01 | 187.00 | 15 |
| 229.01 | 171.98 | 20 |
| 229.01 | 154.02 | 25 |
Experimental Protocols
Sample Preparation
-
Extraction from Bacterial Culture:
-
Centrifuge the bacterial culture broth at 8,000 rpm for 15 minutes.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a suitable volume of methanol for LC-MS analysis.
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound standard in DMSO.
-
Perform serial dilutions in methanol to prepare working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
UHPLC-HRMS Method
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled to a UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer Settings:
-
Full Scan (MS1): Resolution of 70,000, scan range of m/z 100-1000.
-
Data-Dependent MS2 (dd-MS2): Resolution of 17,500, top 5 most intense ions selected for fragmentation, HCD collision energy stepped at 20, 30, 40 eV.
-
Mechanism of Action and Analytical Workflow Visualization
The biological activity of this compound is attributed to its ability to inhibit RNA polymerase. This process is initiated by the intracellular reduction of the disulfide bond, followed by chelation of a metal ion (e.g., Zn²⁺), leading to the inhibition of the enzyme.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Thiolopyrrolone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolopyrrolone A is a member of the dithiolopyrrolone class of natural products, which are recognized for their broad-spectrum biological activities.[1][2] While research has highlighted the antibacterial and antifungal properties of this compound, the broader class of dithiolopyrrolones has also demonstrated potent and selective anti-cancer activity.[1][2][3] This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic potential of this compound against cancer cell lines.
The described assays will enable researchers to:
-
Determine the concentration-dependent inhibitory effects of this compound on cancer cell proliferation and viability.
-
Elucidate the primary mechanism of cell death induced by this compound, distinguishing between apoptosis and necrosis.
-
Investigate the effects of this compound on cell cycle progression.
The following protocols are foundational for the preclinical evaluation of novel compounds like this compound in the context of cancer drug discovery.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
To facilitate the clear interpretation and comparison of experimental outcomes, all quantitative data should be summarized in structured tables. Below are templates for presenting the results from the described assays.
Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert experimental value] |
| A549 | Lung Carcinoma | [Insert experimental value] |
| HCT116 | Colon Carcinoma | [Insert experimental value] |
| HeLa | Cervical Adenocarcinoma | [Insert experimental value] |
IC50 (Inhibitory Concentration 50) is the concentration of this compound that inhibits 50% of cell viability.
Table 2: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | [Insert experimental value] | [Insert experimental value] |
| This compound | [IC50/2] | [Insert experimental value] | [Insert experimental value] |
| This compound | [IC50] | [Insert experimental value] | [Insert experimental value] |
| This compound | [2 x IC50] | [Insert experimental value] | [Insert experimental value] |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound | [IC50/2] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound | [IC50] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells forms the basis of this colorimetric assay.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
HCT116 cells (or other selected cell line)
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat the cells with this compound at concentrations corresponding to 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
HCT116 cells (or other selected cell line)
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat the cells with this compound at concentrations corresponding to 0.5x and 1x the IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the Propidium Iodide staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated based on the pro-apoptotic effects of thiol-containing compounds.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative apoptosis signaling pathway induced by this compound.
References
- 1. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Thiolopyrrolone A as a potential lead compound for drug discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolopyrrolone A is a sulfur-containing heterocyclic molecule belonging to the dithiolopyrrolone (DTP) class of natural products.[1] Isolated from the marine-derived Streptomyces sp. BTBU20218885, this compound has emerged as a compound of interest in the field of drug discovery due to its demonstrated biological activities.[1] The unique structural features of the dithiolopyrrolone core, characterized by a bicyclic pyrrolinonodithiole scaffold, contribute to its potent antibacterial and potential anticancer properties.[2] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed protocols for its evaluation as a potential therapeutic agent.
Mechanism of Action
The prevailing mechanism of action for dithiolopyrrolones, including this compound, involves a multi-step intracellular process. These compounds act as prodrugs that, upon entering the cell, undergo reduction of their characteristic disulfide bridge to form an ene-dithiol.[3][4] This reduced form is a potent chelator of divalent metal ions, with a particularly high affinity for zinc (Zn²⁺).[3]
The subsequent disruption of intracellular zinc homeostasis is believed to be the primary driver of the biological effects of dithiolopyrrolones.[3] This zinc chelation can lead to the inhibition of a variety of zinc-dependent enzymes and proteins, thereby interfering with essential cellular processes.[3] The downstream effects of this zinc dysregulation can include the inhibition of transcription and the disruption of other vital metabolic pathways.[2]
Data Presentation
Antibacterial Activity
This compound has demonstrated notable antibacterial activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium bovis (BCG) | 10 | [1] |
| Mycobacterium tuberculosis H37Rv | 10 | [1] |
| Staphylococcus aureus | 100 | [1] |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
Anticancer Activity
While the broader class of dithiolopyrrolones has been reported to possess anticancer properties, specific quantitative data (e.g., IC₅₀ values) for this compound against human cancer cell lines are not yet available in the published literature. Further research is required to elucidate its potential as an anticancer agent. For context, other dithiolopyrrolones have shown potent activity. For example, the related compound thiolutin has been reported to exhibit a wide range of activities against various human cancer cell lines.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound's biological activities.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the procedure for determining the MIC of this compound against a panel of bacterial strains.
References
Troubleshooting & Optimization
Thiolopyrrolone A solubility issues in aqueous solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiolopyrrolone A and related dithiolopyrrolone (DTP) compounds. Due to the limited specific information available for a compound named "this compound," this guide focuses on the well-characterized members of the dithiolopyrrolone class, such as holomycin, thiolutin, and aureothricin, which likely share similar properties and challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing precipitation of my Thiolopyrrolone/DTP compound after adding it to my aqueous cell culture medium. What could be the cause and how can I prevent it?
A1: Precipitation of poorly water-soluble compounds like dithiolopyrrolones in aqueous solutions is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: Dithiolopyrrolones generally exhibit low solubility in water.[1][2]
-
Solvent Shock: Adding a concentrated stock solution (typically in DMSO) directly to the aqueous medium can cause the compound to rapidly precipitate out of solution. This is often referred to as "solvent shock."
-
High Final Concentration: The desired final concentration in your experiment might exceed the compound's solubility limit in the culture medium.
-
Interactions with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Troubleshooting Steps:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[3][4][5] Ensure the compound is fully dissolved before use. For some dithiolopyrrolones, warming and sonication may be necessary to achieve complete dissolution in DMSO.[5]
-
Serial Dilution: Instead of adding the stock solution directly to your final volume of medium, perform a serial dilution. First, dilute the stock solution in a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your culture medium (e.g., 0.1% to 0.5%) can help maintain the compound's solubility. However, always perform a vehicle control experiment to ensure the DMSO concentration is not toxic to your cells.
-
Lower the Final Compound Concentration: If precipitation persists, you may need to work at a lower final concentration of the compound that is within its solubility limit in the medium.
-
Pre-warm the Medium: Adding the compound to pre-warmed culture medium (37°C) can sometimes improve solubility compared to adding it to cold medium.
Q2: What is the recommended solvent for preparing a stock solution of a Thiolopyrrolone/DTP compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of dithiolopyrrolones like holomycin and aureothricin.[3][4][5] Some DTPs may also be soluble in methanol, especially with heating.[3] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of the compound in the stock solution.
Q3: How should I store my Thiolopyrrolone/DTP stock solution?
A3: Dithiolopyrrolone stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture. When stored at -80°C, the stock solution can be stable for up to 6 months.[5] For shorter periods (up to 1 month), storage at -20°C is generally acceptable.[5]
Q4: My cells are showing signs of toxicity even at low concentrations of the Thiolopyrrolone/DTP compound. What could be the reason?
A4: While dithiolopyrrolones are investigated for their therapeutic effects, they can also exhibit cytotoxicity. Here are a few potential reasons for unexpected toxicity:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line. Run a vehicle control with the same concentration of DMSO to assess its effect.
-
Compound Potency: Dithiolopyrrolones are potent bioactive molecules.[6][7] The effective concentration might be lower than anticipated. It is recommended to perform a dose-response curve to determine the optimal non-toxic working concentration for your cell type.
-
Off-Target Effects: At higher concentrations, compounds can have off-target effects that contribute to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound.
Quantitative Data on Dithiolopyrrolone Solubility
The following table summarizes the available solubility information for common dithiolopyrrolone compounds. It is important to note that quantitative data is limited, and solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.
| Compound | Solvent | Solubility | Notes |
| Holomycin | DMSO | Soluble | [3][4] |
| Methanol | Soluble with heating | [3] | |
| Aureothricin | DMSO | 1 mg/mL (4.13 mM) | Requires sonication and warming.[5] |
| Thiolutin | Water | 0.21 mg/mL | [8] |
| Thiomarinol | Aqueous Solutions | Low solubility | [1] |
Experimental Protocols
Protocol 1: Preparation of a Dithiolopyrrolone Stock Solution in DMSO
Materials:
-
Dithiolopyrrolone compound (e.g., Holomycin, Aureothricin)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or sonicator (optional, but recommended for compounds like Aureothricin)
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration is 10 mM. Calculate the mass of the compound required to prepare your desired volume of stock solution.
-
Weigh the Compound: Carefully weigh the required amount of the dithiolopyrrolone powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
Apply Heat/Sonication (if necessary): If the compound does not fully dissolve, you can warm the solution in a water bath at 37°C for 5-10 minutes or use a sonicator.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use, sterile cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
Prepared dithiolopyrrolone stock solution (from Protocol 1)
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Calculate the Required Volume of Stock Solution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Prepare an Intermediate Dilution (Recommended):
-
Pipette a small volume of pre-warmed cell culture medium (e.g., 100-200 µL) into a sterile tube.
-
Add the calculated volume of the stock solution to this small volume of medium.
-
Gently vortex or flick the tube to mix. This helps to prevent "solvent shock" and precipitation.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium.
-
Invert the container several times to ensure the working solution is homogeneous.
-
-
Immediate Use: Use the prepared working solution immediately for your experiments. Do not store working solutions in aqueous media for extended periods, as the compound may precipitate or degrade.
Visualizations
Caption: Workflow for preparing DTP solutions.
Caption: Troubleshooting logic for DTP precipitation.
Caption: Postulated DTP inhibition of NF-κB pathway.
References
- 1. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. holomycin CAS#: 488-04-0 [m.chemicalbook.com]
- 4. Holomycin Supplier | CAS 488-04-0 | AOBIOUS [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Thiolutin | C8H8N2O2S2 | CID 6870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Thiolopyrrolone A Concentration for In Vitro Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for utilizing Thiolopyrrolone A in in vitro assays. Due to its recent discovery, this document serves as a preliminary guide based on currently available data and general principles for working with novel thiolopyrrolone compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a recently identified cyclized thiolopyrrolone derivative isolated from a marine-derived bacterium, Streptomyces sp. BTBU20218885.[1] It possesses a unique unsymmetrical sulfur-containing macrocyclic skeleton.[1] Dithiolopyrrolones as a class are known for their broad-spectrum antibiotic and potent anti-cancer activities.[2]
Q2: What is the established biological activity of this compound?
Currently, the primary reported biological activity of this compound is antibacterial. It has demonstrated activity against Bacille Calmette–Guérin (BCG), Mycobacterium tuberculosis, and Staphylococcus aureus.[1] Its anti-inflammatory or specific cytotoxic activities against cancer cell lines have not yet been publicly documented.
Q3: What is a recommended starting concentration for in vitro assays?
For novel compounds with limited data, a common strategy is to start with a broad concentration range. A typical approach involves testing concentrations that are significantly higher than the expected efficacious concentration in humans, often 20- to 200-fold higher than the plasma Cmax, though this data is not available for this compound.[3] For initial screening, a concentration range of 0.1 µM to 100 µM is often employed.
Based on the reported antibacterial activity, the Minimum Inhibitory Concentration (MIC) values can provide a starting point.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Inhibitory Concentration (MIC) (µM) |
| Bacille Calmette–Guérin (BCG) | 10 | ~39 |
| Mycobacterium tuberculosis | 10 | ~39 |
| Staphylococcus aureus | 100 | ~390 |
| (Conversion to µM is estimated based on a presumed molecular weight similar to related compounds) |
For anti-inflammatory or cytotoxicity assays, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a high concentration (e.g., 100 µM) to determine the effective concentration range and potential cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium | Poor aqueous solubility is common for novel organic compounds. | 1. Optimize Solvent and Concentration: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5% for most cell lines). Add the stock solution to the medium while vortexing to ensure rapid dispersion.[4]2. Use of Solubilizing Agents: Consider the use of solubilizing agents such as β-cyclodextrins if precipitation persists.[4]3. pH Adjustment: The solubility of a compound can be pH-dependent. Assess the stability and solubility of this compound at different pH values, ensuring compatibility with your cell culture conditions. |
| High background or inconsistent results in assays | Compound instability in culture medium. | Thiol compounds can be susceptible to oxidation. It is advisable to prepare fresh working solutions for each experiment and minimize exposure to light and air. The stability of similar compounds can be affected by components in the cell culture media.[5] |
| No observable effect at tested concentrations | 1. Ineffective concentration range.2. The compound may not be active in the chosen assay. | 1. Expand Concentration Range: Test a wider range of concentrations, including higher concentrations if no cytotoxicity is observed.2. Positive Controls: Ensure that your assay is working correctly by using appropriate positive controls for the expected biological effect (e.g., LPS for inflammation).3. Alternative Assays: Consider screening this compound in a broader panel of assays to identify its biological activity profile. |
| High cell death at all tested concentrations | The compound is highly cytotoxic to the cell line used. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value.[6] This will help in selecting non-toxic concentrations for subsequent functional assays. |
Experimental Protocols
General Protocol for Determining Optimal Concentration and Cytotoxicity (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound and identifying a suitable concentration range for further in vitro experiments.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. From this stock, prepare a series of dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls: cells with medium only (negative control) and cells with medium containing DMSO at the same final concentration as the treated wells (vehicle control).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
While the specific effects of this compound on signaling pathways are unknown, many anti-inflammatory and anti-cancer compounds modulate the NF-κB and MAPK pathways.[5][7][8] The following diagrams illustrate these general pathways and a typical experimental workflow for investigating the anti-inflammatory potential of a novel compound like this compound.
Caption: General overview of the canonical NF-κB signaling pathway.
References
- 1. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Thiolopyrrolone A stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of Thiolopyrrolone A for researchers, scientists, and drug development professionals. The information is based on the general chemical properties of thiol-containing compounds and pyrrolone derivatives.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound, likely through oxidation of the thiol group. | 1. Verify the storage conditions of your stock solution. 2. Perform a quality control check on your sample using a suitable analytical method (e.g., HPLC, LC-MS) to assess purity. 3. If degradation is confirmed, use a fresh vial of the compound for subsequent experiments. 4. When preparing solutions, use deoxygenated solvents and work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Change in appearance of the solid compound (e.g., discoloration, clumping). | Oxidation or hydrolysis of the compound due to exposure to air and moisture. | 1. Discard the vial as the compound integrity may be compromised. 2. For new vials, ensure they are stored in a desiccator at the recommended temperature. 3. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. |
| Precipitate formation in a stock solution. | The compound may have low solubility in the chosen solvent, or degradation products may be precipitating. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate remains, it is likely due to degradation. The solution should be discarded. 3. When preparing new solutions, consider a different solvent or a lower concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is expected to be the oxidation of its thiol (-SH) group. This can lead to the formation of disulfide dimers or further oxidation to sulfinic and sulfonic acids. This process can be accelerated by exposure to oxygen, light, heat, and certain metal ions.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Storing in a desiccator will also help to minimize moisture exposure.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are generally less stable than the solid form. For short-term storage (days), solutions should be kept at 2-8°C. For longer-term storage (weeks to months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[2] Solutions should be prepared in deoxygenated solvents and stored in tightly sealed vials under an inert atmosphere.
Q4: Which solvents are recommended for dissolving this compound?
A4: The choice of solvent will depend on the specific experimental requirements. However, to minimize degradation, it is advisable to use high-purity, deoxygenated solvents. Common organic solvents such as DMSO, DMF, or ethanol are often suitable. The stability of this compound may vary in different solvents, so it is recommended to prepare fresh solutions for optimal results.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation during experimental procedures:
-
Use freshly prepared solutions whenever possible.
-
Work with deoxygenated buffers and solvents.[1]
-
If possible, perform experiments under an inert atmosphere, especially for long incubation times.[3]
-
Avoid exposure of the compound to direct light.
-
Maintain a low temperature where experimentally feasible.
Stability Data Overview
The following tables provide a summary of expected stability for thiol-containing compounds under various conditions. Please note that this is generalized data and specific stability studies for this compound should be conducted for precise determination.
Table 1: Influence of Temperature on Solid State Stability (Expected)
| Storage Temperature | Atmosphere | Expected Purity after 6 Months |
| -80°C | Inert Gas | >98% |
| -20°C | Inert Gas | >95% |
| 4°C | Air | 85-95% |
| Room Temperature | Air | <80% |
Table 2: Influence of pH on Solution Stability (Expected in Aqueous Buffer at 4°C)
| pH | Expected Half-life | Primary Degradation Product |
| 3-5 | Weeks | Minimal degradation |
| 6-7 | Days | Disulfide formation |
| >8 | Hours | Accelerated disulfide formation and other oxidative species |
Key Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-UV
This protocol outlines a general method to assess the stability of this compound under various conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Temperature: Aliquot the stock solution and store at different temperatures (-20°C, 4°C, 25°C, 40°C).
-
pH: Dilute the stock solution in buffers of varying pH (e.g., pH 3, 5, 7, 9) to a final concentration of 10 µg/mL.
-
Light: Expose a solution to UV light (e.g., 254 nm) and another to visible light, while keeping a control sample in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stress condition.
-
Analyze the samples by reverse-phase HPLC with UV detection at the λmax of this compound.
-
A suitable mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time zero sample.
-
Identify any new peaks that appear, which would indicate degradation products.
-
Visualizations
Caption: Expected oxidative degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Preventing Degradation of Thiolopyrrolone A in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Thiolopyrrolone A and related dithiolopyrrolone compounds in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound belongs to the dithiolopyrrolone class of natural products, which are characterized by a unique bicyclic structure containing a redox-sensitive disulfide bridge. This disulfide bond is crucial for their biological activity but also makes them susceptible to degradation in solution. Maintaining the integrity of this structure is essential for obtaining reliable and reproducible experimental results.
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The primary factors leading to the degradation of this compound are:
-
Oxidation and Reduction: The disulfide bond can be easily reduced, and the resulting free thiols are prone to oxidation. This redox cycling can be influenced by the presence of reducing agents, dissolved oxygen, and metal ions.[1][2][3][4]
-
pH: The stability of the thiol and disulfide groups is pH-dependent. Extreme pH values can catalyze hydrolytic degradation or promote oxidation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways.
-
Presence of Metal Ions: Divalent metal ions such as Zn²⁺ and Mn²⁺ can be chelated by the reduced form of dithiolopyrrolones, which can influence their stability and activity.[2][3]
Q3: How should I store my this compound stock solutions to ensure maximum stability?
A3: For maximum stability, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Dissolve in an anhydrous, aprotic solvent such as DMSO.
-
Temperature: Store at -20°C or lower. For long-term storage, -80°C is recommended.
-
Inert Atmosphere: Aliquot the stock solution into small, single-use vials and overlay with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
-
Light Protection: Store vials in the dark or use amber-colored vials to protect from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to oxidation or reduction. | Prepare fresh working solutions from a properly stored stock solution for each experiment. Deoxygenate all buffers and solvents used in the assay by sparging with nitrogen or argon. |
| Inconsistent results between experiments. | Partial degradation of the this compound stock solution. | Aliquot the stock solution into smaller volumes upon initial preparation to avoid repeated freeze-thaw cycles and exposure to air. Discard any unused portion of a thawed aliquot. |
| Visible precipitate in the solution. | Formation of insoluble degradation products, such as polymers resulting from intermolecular disulfide bond formation. | Centrifuge the solution to pellet the precipitate. Use the supernatant immediately, but be aware that the concentration of active compound may be lower. It is highly recommended to prepare a fresh solution. |
| Change in color of the solution. | Chemical modification of the chromophore due to degradation. | This is a strong indicator of degradation. Do not use the solution. Prepare a fresh solution and re-evaluate your handling and storage procedures. |
Quantitative Data Summary
Specific quantitative data on the degradation kinetics of this compound under various conditions are not extensively available in the public domain. The stability of dithiolopyrrolones is highly dependent on the specific experimental conditions. Therefore, it is strongly recommended that researchers perform their own stability studies under their specific assay conditions. The following table provides a general overview of the expected stability based on the chemical properties of this class of compounds.
| Condition | Parameter | Expected Stability | Comments |
| pH | 2-10 | Less stable at extremes of pH. | Hydrolysis of the amide bond and accelerated oxidation of thiols can occur at high or low pH. |
| Temperature | 4°C, 25°C, 37°C | Stability decreases with increasing temperature. | Degradation rates will be significantly higher at 37°C compared to 4°C. |
| Light | UV, Fluorescent | Sensitive to light exposure. | Photodegradation can occur, leading to loss of activity. |
| Oxidizing/Reducing Agents | H₂O₂, DTT | Highly sensitive. | The disulfide bond is readily reduced by agents like DTT, and the resulting thiols are easily oxidized. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in Solution
This protocol outlines the best practices for preparing and handling this compound solutions to minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Deoxygenated buffers and solvents (sparged with argon or nitrogen for at least 30 minutes)
-
Inert gas (argon or nitrogen)
-
Sterile, amber-colored vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a controlled environment with low humidity, or in a glove box if available.
-
Dissolve the solid in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Immediately aliquot the stock solution into single-use volumes in sterile, amber-colored vials.
-
Flush the headspace of each vial with a gentle stream of argon or nitrogen for 1-2 minutes.
-
Securely cap the vials and store them at -20°C or -80°C.
-
For preparing working solutions, thaw a single aliquot of the stock solution and dilute it with deoxygenated buffer or media immediately before use.
-
Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[5][6][7]
Materials:
-
This compound stock solution (in DMSO)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and UV detector
-
pH meter
Procedure:
-
Acidic Degradation: Dilute the this compound stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at room temperature and 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equal volume of 0.1 M NaOH, and analyze by HPLC.
-
Alkaline Degradation: Dilute the this compound stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature. Take samples at various time points, neutralize with an equal volume of 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Dilute the this compound stock solution in 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature. Take samples at various time points and analyze by HPLC.
-
Thermal Degradation: Dilute the this compound stock solution in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL. Incubate at 60°C in the dark. Take samples at various time points and analyze by HPLC.
-
Photolytic Degradation: Expose the this compound solution in a neutral buffer to a calibrated light source (UV and visible light) in a photostability chamber. Keep a control sample in the dark at the same temperature. Take samples at various time points and analyze by HPLC.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
Visualizations
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Thiolopyrrolone A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Thiolopyrrolone A. The information is designed to help address common challenges and inconsistencies encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a sulfur-containing natural product belonging to the dithiolopyrrolone class of compounds. It has demonstrated antibacterial activity against various pathogens.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes in polypropylene tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. While many compounds are stable in DMSO for extended periods when stored properly, it is best practice to use freshly prepared dilutions for experiments whenever possible.
Q3: What is the known mechanism of action for this compound?
The precise mechanism of action for this compound is a subject of ongoing research. However, based on studies of related dithiolopyrrolone compounds like thiolutin, it is believed to act as an inhibitor of bacterial RNA polymerase.[1][2] Additionally, due to its thiol-reactive nature, it may interfere with cellular redox processes and signaling pathways that are sensitive to thiol modification, such as the NF-κB pathway.[3][4]
Q4: Are there known stability issues with this compound in experimental media?
The dithiolopyrrolone scaffold contains a disulfide bond that can be susceptible to reduction by cellular thiols, such as glutathione.[5] This can lead to the inactivation of the compound. The stability in cell culture media can vary depending on the components of the media and the cell type being used.
Troubleshooting Guide
Inconsistent Antibacterial Activity (MIC Assays)
Problem: High variability in Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain.
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Density | Ensure a standardized bacterial inoculum is used for each experiment, typically by adjusting the culture to a specific optical density (e.g., 0.5 McFarland standard). |
| Degradation of this compound | Prepare fresh serial dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Presence of Reducing Agents in Media | Some complex media formulations may contain components that can reduce the disulfide bond of this compound. If possible, test the activity in a minimal, defined medium. |
| Variability in Incubation Time or Temperature | Adhere strictly to a standardized incubation time and temperature as defined in your protocol. |
Variable Results in Mammalian Cell-Based Assays (e.g., Cytotoxicity, Reporter Assays)
Problem: Inconsistent IC50 values or reporter gene activity in response to this compound treatment.
| Potential Cause | Recommended Solution |
| Reaction with Media Components | Components in cell culture media, such as cysteine or glutathione, can react with and sequester thiol-reactive compounds. Consider washing cells with phosphate-buffered saline (PBS) before adding the compound in a serum-free or minimal medium for the duration of the treatment. |
| High Intracellular Glutathione Levels | Cell lines with high levels of intracellular glutathione may exhibit resistance to this compound. This can be investigated by measuring intracellular glutathione levels or by co-treatment with a glutathione synthesis inhibitor like buthionine sulfoximine (BSO), though this can have confounding effects. |
| DMSO Concentration Effects | Ensure the final concentration of DMSO is consistent across all wells and is at a level that does not affect cell viability or the assay readout. Include a vehicle control (DMSO alone) in all experiments. |
| Cell Density and Health | Variations in cell seeding density and overall cell health can significantly impact experimental outcomes. Ensure consistent cell seeding and monitor cell viability. |
Quantitative Data Summary
The following table summarizes the reported antibacterial activity of this compound.
| Organism | Assay | Result (µg/mL) | Reference |
| Bacille Calmette-Guérin (BCG) | MIC | 10 | [6] |
| Mycobacterium tuberculosis H37Rv | MIC | 10 | [6] |
| Staphylococcus aureus ATCC 25923 | MIC | 100 | [6] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a suitable broth medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Preparation of this compound Dilutions:
-
Thaw a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution in the appropriate sterile broth medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 200 µg/mL to 0.1 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Cytotoxicity Assay in Mammalian Cells (MTT Assay)
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. atsbio.com [atsbio.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Use of Thiolopyrrolone A
Disclaimer: No specific Safety Data Sheet (SDS) for "Thiolopyrrolone A" was found in a comprehensive search. The following guidance is based on the known properties of the broader class of dithiolopyrrolone (DTP) natural products, to which this compound is presumed to belong. DTPs are potent bioactive compounds with documented antibiotic, anti-cancer, and toxic properties.[1][2][3][4] Always handle this compound with extreme caution and adhere to your institution's safety protocols for working with hazardous substances.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is likely a member of the dithiolopyrrolone (DTP) class of natural products.[1][2][3][4] These compounds are known for their broad-spectrum antibiotic activity against Gram-positive and Gram-negative bacteria and also exhibit potent anti-cancer properties.[1][2][3][4] The primary hazards are associated with their biological activity and attendant toxicity.[1] Due to their cytotoxic nature, they should be handled as potentially carcinogenic, mutagenic, and teratogenic.[2] Exposure can occur through skin contact, inhalation of aerosols or dust, and ingestion.[2]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: When handling this compound, especially in its powdered form, a comprehensive PPE strategy is essential to minimize exposure.[3][5][6] This should include:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.[1][2]
-
Gown: A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[2][5]
-
Eye Protection: Chemical splash goggles and a full-face shield, especially when there is a risk of splashing.[2][5]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a fit-tested N95 respirator or higher is recommended.[5]
Q3: How should I store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[6] For long-term storage, it is advisable to store it at -20°C. Protect from moisture, as the disulfide bridge, crucial for its activity, may be sensitive to degradation.
Q4: How do I prepare a stock solution of this compound?
A4: All handling of the solid compound should be done in a chemical fume hood or a biological safety cabinet.
-
Weighing: Tare a sterile, conical tube on a balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.[7][8]
-
Dissolving: Vortex the solution until the compound is fully dissolved.
-
Sterilization: If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent.[8][9][10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C.[11]
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Biological Assays
| Possible Cause | Troubleshooting Step |
| Degradation of the Compound | This compound may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Incorrect Solvent or Concentration | Verify the solvent used is compatible with your assay system and that all calculations for dilution are correct.[12] |
| Cell Line Resistance | The target cells may have intrinsic or acquired resistance to this compound. Consider using a different cell line or a positive control compound with a known mechanism of action. |
| Assay Conditions | Ensure that the pH, temperature, and incubation time of your assay are optimal and consistent.[12][13][14] |
Issue 2: Precipitate Formation in Media
| Possible Cause | Troubleshooting Step |
| Low Solubility | The final concentration of this compound in the aqueous media may exceed its solubility limit. Try lowering the final concentration or using a co-solvent if compatible with your experimental system. |
| Interaction with Media Components | Components in the cell culture media (e.g., serum proteins) may be causing the compound to precipitate. Test the solubility of this compound in the basal media without supplements first. |
Quantitative Data
Table 1: Reported Antibacterial Activities of Select Dithiolopyrrolones
| Compound | Organism | MIC (µg/mL) |
| Holomycin | Staphylococcus aureus | 0.2 - 1.6 |
| Escherichia coli | 0.8 - 6.3 | |
| Mycobacterium tuberculosis | 1.6 | |
| Thiolutin | Staphylococcus aureus | 0.4 - 3.1 |
| Escherichia coli | 1.6 - 12.5 | |
| Candida albicans | 0.8 - 6.3 |
Note: This data is for related dithiolopyrrolone compounds and should be used for reference only. The activity of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
-
Prepare Inoculum: Culture the bacterial strain overnight in appropriate broth media. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.[15]
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.[13]
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.[14]
Protocol 2: General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. ipservices.care [ipservices.care]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. boneandcancer.org [boneandcancer.org]
- 9. static.igem.wiki [static.igem.wiki]
- 10. barricklab.org [barricklab.org]
- 11. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. apec.org [apec.org]
- 14. researchgate.net [researchgate.net]
- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thiolopyrrolone A Production in Streptomyces Cultures
Welcome to the technical support center for the optimization of Thiolopyrrolone A production from Streptomyces cultures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it?
A1: this compound is a sulfur-containing antibiotic belonging to the dithiolopyrrolone class of natural products. These compounds are known for their broad-spectrum antibacterial and antifungal activities. This compound has been isolated from the marine-derived Streptomyces sp. BTBU20218885. Other well-known members of this family, such as holomycin, are produced by species like Streptomyces clavuligerus.
Q2: What is the general strategy to increase the yield of this compound?
A2: Increasing the yield of this compound, like many secondary metabolites in Streptomyces, involves a multi-faceted approach. Key strategies include:
-
Media Optimization: Systematically testing different carbon and nitrogen sources, as well as their concentrations, to find the optimal nutritional environment.
-
Fermentation Parameter Optimization: Fine-tuning physical parameters such as pH, temperature, agitation, and aeration.
-
Genetic Engineering: Manipulating the biosynthetic gene cluster or regulatory pathways to enhance production. For instance, creating overproducing mutants by disrupting competing pathways can significantly increase yields of related compounds like holomycin.
-
Precursor Supplementation: Since the biosynthesis of this compound depends on the availability of precursors like cysteine and acetyl-CoA, ensuring an adequate supply of these building blocks can be crucial.
Q3: At what growth phase is this compound typically produced?
A3: The production of many secondary metabolites in Streptomyces, including antibiotics, is often coupled with morphological differentiation and typically occurs during the stationary phase of growth. This is when the primary growth slows down due to nutrient limitation or other stress factors, triggering the expression of secondary metabolite biosynthetic genes.
Q4: Is there a known biosynthetic pathway for this compound?
A4: While the specific pathway for this compound is not fully detailed in the provided search results, the biosynthesis of the closely related compound, holomycin, in Streptomyces clavuligerus is well-characterized. It serves as an excellent model. The pathway begins with the condensation of two L-cysteine molecules, catalyzed by a non-ribosomal peptide synthetase (NRPS), followed by a series of oxidation, cyclization, and acylation steps. Understanding this pathway is key to troubleshooting production issues.
Troubleshooting Guide
This guide addresses common problems encountered during the production of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or very low yield of this compound | 1. Incorrect Streptomyces strain or loss of productivity: The strain may have lost its ability to produce the compound after repeated subculturing. 2. Suboptimal media composition: The carbon or nitrogen source may be inadequate or inhibitory. 3. Incorrect fermentation parameters: pH, temperature, or aeration may not be suitable for secondary metabolite production. 4. Issues with the biosynthetic gene cluster: Mutations in key enzymes like the NRPS can abolish production. | 1. Strain Verification: Re-streak the culture from a frozen stock. Verify the strain's identity using 16S rDNA sequencing. 2. Media Optimization: Refer to the Experimental Protocols section to test different media compositions. Start with a known production medium like ISP2 for Streptomyces sp. BTBU20218885. 3. Parameter Optimization: Systematically vary pH (6.0-8.0) and temperature (28-32°C) to find the optimum for your strain. Ensure adequate aeration. 4. Genetic Analysis: If optimization fails, consider sequencing the biosynthetic gene cluster to check for mutations. |
| Inconsistent Yields Between Batches | 1. Variability in inoculum: The age, size, or physiological state of the inoculum can significantly affect fermentation outcomes. 2. Inconsistent media preparation: Minor variations in media components or preparation can lead to different results. 3. Fluctuations in fermentation conditions: Small changes in temperature, pH, or shaker speed can impact yield. | 1. Standardize Inoculum: Use a consistent method for inoculum preparation, such as a standardized spore suspension or a two-stage seed culture protocol. 2. Precise Media Preparation: Carefully weigh all components and ensure complete dissolution. Use a calibrated pH meter. 3. Monitor Fermentation: Use a calibrated incubator shaker and monitor the pH of the culture throughout the fermentation process. |
| High Biomass but Low this compound Production | 1. Nutrient Repression: High levels of readily metabolizable carbon sources like glucose can promote rapid growth but repress secondary metabolism. 2. Incorrect Growth Phase: The culture may not have entered the stationary phase where secondary metabolite production is typically induced. 3. Precursor Limitation: The building blocks for this compound (e.g., cysteine) may be depleted. | 1. Carbon Source Optimization: Test different carbon sources or use a fed-batch strategy to maintain lower concentrations of the primary carbon source during the production phase. 2. Extend Fermentation Time: Allow the culture to grow for a longer period to ensure it enters the stationary phase. Monitor growth and production over time. 3. Precursor Feeding: Experiment with feeding cysteine or other potential precursors during the fermentation. |
| Difficulty in Extracting/Detecting this compound | 1. Inefficient extraction: The compound may not be efficiently partitioning into the chosen solvent. 2. Degradation of the compound: Thiolopyrrolones can be unstable under certain pH or temperature conditions. 3. Low sensitivity of detection method: The concentration of the compound may be below the detection limit of the analytical instrument. | 1. Optimize Extraction: Ethyl acetate is a commonly used solvent. Ensure proper mixing and partitioning. Test other solvents if necessary. 2. Handle Samples with Care: Process extracts quickly and store them at low temperatures. Avoid exposure to harsh pH conditions. 3. Enhance Detection: Use a sensitive analytical method like LC-MS. Concentrate the extract before analysis if needed. |
Logical Flow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving issues of low this compound yield.
Data on Optimization of Production Parameters
While specific quantitative data for this compound is limited, the following tables summarize general trends and optimal conditions for secondary metabolite production in Streptomyces, which can be used as a starting point for optimization experiments.
Table 1: Effect of Carbon Source on Secondary Metabolite Production in Streptomyces
| Carbon Source | Typical Concentration (% w/v) | Expected Impact on this compound Yield | Notes |
| Glucose | 1.0 - 3.0 | Can support good growth but may cause catabolite repression at high concentrations. | Start with a lower concentration (e.g., 1%) and test higher concentrations. |
| Glycerol | 1.0 - 2.0 | Often a good carbon source for secondary metabolite production as it is less repressive than glucose. | A preferred carbon source for clavulanic acid production in S. clavuligerus, which also produces holomycin. |
| Starch | 1.0 - 3.5 | A complex carbohydrate that is utilized more slowly, often leading to better secondary metabolite production. | A good alternative to glucose to avoid rapid pH drop and catabolite repression. |
| Dextrin | 1.0 | Used in fermentation media for holomycin production. | Can be a suitable complex carbohydrate source. |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Streptomyces
| Nitrogen Source | Typical Concentration (% w/v) | Expected Impact on this compound Yield | Notes |
| Soy Flour/Peptone | 2.0 - 4.0 | Excellent source of amino acids and peptides, often supports high yields of secondary metabolites. | Soy-based media are commonly used for S. clavuligerus. |
| Yeast Extract | 0.4 - 1.0 | Provides a rich source of vitamins and growth factors. | Used in ISP2 medium for the cultivation of Streptomyces sp. BTBU20218885. |
| KNO₃ | 0.1 - 0.2 | A good inorganic nitrogen source for some Streptomyces species. | The effect can be strain-dependent. |
| (NH₄)₂SO₄ | 0.1 - 0.2 | Can lead to a drop in pH as ammonium is consumed. | Monitor and control pH if using ammonium salts. |
Table 3: Optimal Physical Parameters for Fermentation
| Parameter | Optimized Range | Rationale |
| pH | 6.8 - 8.0 | Most Streptomyces species favor a neutral to slightly alkaline pH for secondary metabolite production. |
| Temperature | 28 - 32°C | Mesophilic range is typically optimal for both growth and production in Streptomyces. |
| Agitation | 160 - 250 rpm | Ensures proper mixing and oxygen transfer. |
| Incubation Time | 7 - 10 days | Sufficient time is needed for the culture to reach the stationary phase and produce secondary metabolites. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for this compound Production
This protocol is a general guideline based on methods for Streptomyces sp. BTBU20218885 and S. clavuligerus.
1. Media Preparation:
-
Seed Medium (ISP2 Medium):
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Dextrose: 4 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Production Medium (GSPG Medium):
-
Glycerol: 10 g/L
-
Sucrose: 10 g/L
-
Proline: 5 g/L
-
Glutamate: 5 g/L
-
Adjust pH to 7.0 before autoclaving.
-
2. Inoculum Development (Two-Stage):
-
Stage 1: Inoculate a loopful of spores or mycelia from a fresh agar plate (e.g., ISP2 agar) into a 250 mL flask containing 40 mL of ISP2 seed medium.
-
Incubate at 28°C with shaking at 160 rpm for 36-48 hours.
-
Stage 2: Transfer 3 mL of the seed culture into a 250 mL flask containing 30 mL of the production medium.
3. Production Fermentation:
-
Incubate the production culture at 28-30°C with shaking at 250 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (e.g., dry cell weight) and this compound production.
Protocol 2: Extraction and Quantification of this compound
1. Extraction:
-
Centrifuge the culture broth to separate the supernatant and the mycelial cake.
-
Combine the supernatant and mycelial cake and extract three times with an equal volume of ethyl acetate (EtOAc).
-
Pool the EtOAc fractions and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Resuspend the dried residue in a small, known volume of methanol for analysis.
2. Quantification by HPLC-MS:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection:
-
UV-Vis Detector: Monitor at the characteristic absorbance maximum of the dithiolopyrrolone chromophore, which is around 388 nm for holomycin.
-
MS Detector (Positive ESI mode): Monitor for the protonated molecule [M+H]⁺. For holomycin, this is m/z 214.9949. The exact mass for this compound should be used for extracted ion chromatogram analysis.
-
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Holomycin Biosynthetic Pathway
The biosynthesis of holomycin in S. clavuligerus provides a model for this compound production. The pathway starts from L-cysteine and involves a key non-ribosomal peptide synthetase (NRPS).
Caption: Proposed biosynthetic pathway for holomycin, a close analog of this compound.
Experimental Workflow for Yield Improvement
This diagram outlines the systematic process for optimizing this compound production.
Caption: A systematic workflow for the optimization of this compound production.
Technical Support Center: Overcoming Resistance to Dithiolopyrrolone Antibiotics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with dithiolopyrrolone (DTP) antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of dithiolopyrrolone antibiotics?
A1: Dithiolopyrrolone antibiotics, such as holomycin and thiolutin, function as prodrugs.[1] Once inside the bacterial cell, their characteristic disulfide bridge is reduced by cellular reductants, converting them into active dithiol forms.[1][2] These active forms are potent metal chelators, with a high affinity for zinc ions (Zn²⁺).[2][3][4] By sequestering intracellular zinc, they disrupt metal homeostasis and inhibit essential zinc-dependent metalloenzymes, which is their primary mode of antibacterial action.[2][3] An earlier hypothesis suggesting RNA polymerase as the primary target is now considered less likely.[2][3]
Q2: What are the known mechanisms of bacterial resistance to dithiolopyrrolone antibiotics?
A2: Bacteria can develop resistance to DTPs through several mechanisms:
-
Reduced Prodrug Activation: Mutations in genes encoding cellular reductases, such as thioredoxin reductase (TrxB) and alkyl hydroperoxide reductase (AhpF) in Bacillus subtilis, can lead to decreased activation of the DTP prodrug and consequently, increased resistance.[5]
-
Target Modification (in producer strains): Some DTP-producing organisms have self-resistance mechanisms. For instance, Yersinia ruckeri employs an RNA methyltransferase, Hom12, which is thought to protect the host from the antibiotic's effects.[3][6]
-
Drug Efflux: Efflux pumps, particularly those of the Resistance-Nodulation-Cell Division (RND) superfamily like AcrAB-TolC in Gram-negative bacteria, can actively transport DTPs out of the cell, reducing their intracellular concentration.[7][8][9]
-
Drug Inactivation: Enzymatic modification, such as methylation of the DTP molecule, can detoxify the antibiotic.[3]
Q3: How can I overcome resistance to dithiolopyrrolone antibiotics in my experiments?
A3: Several strategies can be employed to overcome DTP resistance:
-
Combination Therapy: Using DTPs in combination with other antibiotics can create synergistic effects. A checkerboard assay can be used to identify effective combinations.
-
Efflux Pump Inhibitors (EPIs): Co-administration of an EPI, such as phenylalanine-arginine β-naphthylamide (PAβN), can block the activity of efflux pumps like AcrAB-TolC and restore susceptibility to DTPs.[10]
-
Hybrid Antibiotics: The hybrid antibiotic thiomarinol, which combines a DTP moiety with a mupirocin analogue, has been shown to overcome intrinsic resistance mechanisms in E. coli, partly by enhancing intracellular accumulation.[7]
Q4: Are there any known stability issues with dithiolopyrrolone antibiotics in experimental settings?
A4: Yes, some DTPs can be unstable. For instance, holothin, the deacetylated precursor of holomycin, has a short half-life of about 30 minutes at neutral pH.[11] The acylation of the amino group in holothin to form holomycin increases its stability.[11] It is crucial to prepare fresh stock solutions and handle them appropriately to ensure consistent results. Thiol-containing components in culture media can also potentially interact with the disulfide bridge of DTPs, affecting their activity.[12]
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) assay results.
| Possible Cause | Troubleshooting Step |
| DTP Instability | Prepare fresh stock solutions of the DTP antibiotic for each experiment. Avoid repeated freeze-thaw cycles. Holothin is particularly unstable at neutral pH.[11] |
| Inoculum Effect | Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density.[13] |
| Media Composition | The composition of the culture medium can significantly impact DTP activity.[14] Use a defined minimal medium to control for components that might chelate metals or react with the DTP. Thiol-containing supplements should be used with caution as they may interact with the DTP's disulfide bond.[12] |
| pH of Media | Ensure the pH of the medium is consistent across experiments, as pH can affect both bacterial growth and antibiotic stability. |
Problem 2: No synergistic effect observed in a checkerboard assay with a known efflux pump inhibitor.
| Possible Cause | Troubleshooting Step |
| Efflux Pump Not the Primary Resistance Mechanism | The resistance in your bacterial strain may be primarily due to reduced prodrug activation or drug inactivation, rather than efflux. Sequence genes encoding known cellular reductases (e.g., trxB, ahpF) for mutations. |
| Incorrect EPI Concentration | Titrate the efflux pump inhibitor to determine its optimal non-toxic concentration before performing the checkerboard assay. |
| EPI Specificity | The EPI used may not be effective against the specific efflux pump(s) responsible for DTP extrusion in your bacterial strain. |
Problem 3: Difficulty in demonstrating the metal chelation activity of a dithiolopyrrolone.
| Possible Cause | Troubleshooting Step |
| DTP Not in Reduced Form | The metal-chelating activity of DTPs is dependent on their reduced, dithiol form.[2] Ensure that the DTP is adequately reduced in vitro using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) before performing the chelation assay. |
| Inappropriate Assay Conditions | The pH and buffer composition of the assay can affect metal chelation. Optimize these conditions for your specific DTP and metal ion. |
| Choice of Metal Ion | While DTPs have a high affinity for zinc, they can also chelate other divalent metal ions.[2] Consider testing for chelation of other biologically relevant metals. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Dithiolopyrrolones Against Various Bacterial Strains.
| Antibiotic | Bacterial Strain | Resistance Mechanism | MIC (µg/mL) | Reference |
| Holomycin | E. coli K-12 | Wild-type | 0.2 (in MOPS minimal medium) | [15] |
| Holomycin | E. coli K-12 | Wild-type | 2 (in LB medium) | [15] |
| Holomycin | S. aureus | Wild-type | 4 | [6] |
| Thiolutin | B. subtilis | Wild-type | 2 | [6] |
| Thiomarinol A | E. coli | Wild-type | 4 µM | [7] |
| Mupirocin | E. coli | Wild-type | 510 µM | [7] |
| Holomycin | E. coli | Wild-type | 32 µM | [7] |
| Pyrroloformamide A | K. pneumoniae (CRKP) | Multi-drug resistant | 0.25 - 4 | [16] |
Table 2: IC₅₀ Values for Metal Chelation and Enzyme Inhibition by Dithiolopyrrolones.
| Dithiolopyrrolone | Target | IC₅₀ | Reference |
| Reduced Thiolutin | Rpn11 (JAMM metalloprotease) | 0.53 µM | [17] |
| Reduced Thiolutin | BRCC36 (JAMM metalloprotease) | 0.79 µM | [17] |
| Reduced Thiolutin | AMSH (JAMM metalloprotease) | 3.96 µM | [17] |
| Reduced Thiolutin | Csn5 (JAMM metalloprotease) | 6.16 µM | [17] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard CLSI guidelines.
-
Prepare DTP Stock Solution: Dissolve the dithiolopyrrolone antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Prepare fresh for each experiment.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 100 µL of the DTP stock solution (at twice the highest desired final concentration) to well 1.
-
Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the DTP antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between a DTP antibiotic and another compound (e.g., another antibiotic or an efflux pump inhibitor).
-
Prepare Stock Solutions: Prepare stock solutions of the DTP (Drug A) and the second compound (Drug B) at concentrations significantly higher than their individual MICs.
-
Plate Setup:
-
Along the x-axis of a 96-well plate, prepare serial dilutions of Drug A.
-
Along the y-axis, prepare serial dilutions of Drug B.
-
This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone to determine their individual MICs in the assay. Also include growth and sterility controls.
-
-
Inoculation and Incubation: Inoculate the plate with the bacterial suspension and incubate as described in the MIC protocol.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent
-
FICI > 4: Antagonism
-
-
Protocol 3: In Vitro Metal Chelation Assay (using a competitive ligand)
This protocol provides a general method to assess the metal-chelating ability of a reduced DTP.
-
Reagents:
-
Dithiolopyrrolone antibiotic
-
Reducing agent (e.g., DTT or TCEP)
-
Metal salt solution (e.g., ZnSO₄)
-
Competitive metal-binding indicator dye (e.g., PAR - 4-(2-pyridylazo)resorcinol)
-
Appropriate buffer (e.g., HEPES)
-
-
Reduction of DTP: Incubate the DTP with an excess of the reducing agent in an anaerobic environment to ensure complete reduction to the dithiol form.
-
Assay Procedure:
-
In a cuvette or microplate well, mix the buffer, the metal salt solution, and the indicator dye.
-
Measure the absorbance at the characteristic wavelength of the metal-dye complex.
-
Add the reduced DTP solution and monitor the change in absorbance over time as the DTP competes with the dye for the metal ions. A decrease in the absorbance of the metal-dye complex indicates metal chelation by the DTP.
-
-
Data Analysis: The dissociation constant (Kd) for the DTP-metal complex can be determined by performing titrations and fitting the data to a competitive binding model.
Visualizations
Caption: Mechanism of action of dithiolopyrrolone antibiotics.
Caption: Overview of bacterial resistance mechanisms to dithiolopyrrolones.
Caption: Workflow for a checkerboard synergy assay.
References
- 1. Quantitative contribution of efflux to multi-drug resistance of clinical Escherichia coli and Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gliotoxin and related metabolites as zinc chelators: implications and exploitation to overcome antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically encoded ratiometric biosensors to measure intracellular exchangeable zinc in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmbreports.org [bmbreports.org]
- 8. researchgate.net [researchgate.net]
- 9. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining Thiolopyrrolone A Experimental Protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of experiments involving Thiolopyrrolone A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound and related dithiolopyrrolones.
Synthesis and Purification
Question: My synthesis of the dithiolopyrrolone core results in a low yield. What are the potential causes and solutions?
Answer: Low yields in dithiolopyrrolone synthesis can arise from several factors. Here are some common issues and troubleshooting strategies:
-
Incomplete Cyclization: The formation of the bicyclic pyrrolinonodithiole core is a critical step. Ensure that the reaction conditions (temperature, solvent, and catalyst) are optimized. In some syntheses of related compounds, microwave irradiation has been used to promote cyclization.
-
Side Reactions: The reactive thiol groups can lead to undesired side products. It is crucial to perform these steps under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Degassing solvents prior to use is also recommended.
-
Purification Losses: Dithiolopyrrolones can be sensitive to certain purification conditions. Avoid prolonged exposure to silica gel, which can be acidic and cause degradation. Consider using alternative purification methods like size-exclusion chromatography or preparative HPLC with a neutral mobile phase.
Question: I am observing degradation of this compound during storage. What are the recommended storage conditions?
Answer: this compound, like other dithiolopyrrolones, is sensitive to oxidation and hydrolysis. Proper storage is critical for maintaining its integrity and activity.
-
Solid Form: Store solid this compound at -20°C or lower in a tightly sealed vial under an inert atmosphere (argon or nitrogen). When stored correctly, the solid compound should be stable for up to 6 months.
-
Solutions: Prepare stock solutions in an anhydrous, aprotic solvent such as DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions are generally usable for up to one month. For aqueous buffers, it is recommended to prepare fresh solutions for each experiment.
Biological Assays
Question: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What could be the reason?
Answer: Inconsistent MIC values can be due to several experimental variables. Here's a checklist to ensure reproducibility:
-
Inoculum Density: The starting bacterial concentration is a critical parameter. Ensure that the inoculum is standardized accurately, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Media Composition: The composition of the culture medium can influence the activity of this compound. Use a standardized and consistent batch of Mueller-Hinton Broth (MHB) or other recommended media for your specific bacterial strain.
-
Incubation Conditions: Maintain consistent incubation temperature, time, and aeration. Shaking incubators can improve aeration and ensure uniform exposure of the bacteria to the compound.
-
Compound Stability in Media: Dithiolopyrrolones can be unstable in aqueous media over long incubation periods. Consider this when interpreting results from prolonged assays.
Question: I am not observing any inhibition in my in vitro RNA polymerase assay with this compound. Why might this be?
Answer: The inhibitory activity of this compound on RNA polymerase is dependent on its activation and the assay conditions.
-
Reductive Activation: this compound is a prodrug that requires reduction of its disulfide bond to become an active metal chelator. Ensure that a reducing agent, such as dithiothreitol (DTT), is included in your assay buffer to activate the compound.
-
Metal Ion Concentration: The mechanism of action involves the chelation of essential metal ions (e.g., Zn2+) from metalloenzymes. The concentration of these ions in your assay buffer could influence the observed inhibitory effect.
-
Enzyme Purity and Activity: Confirm the activity of your RNA polymerase preparation using a known inhibitor, such as rifampicin, as a positive control.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₄N₆O₆S₄ |
| HRESIMS [M+H]⁺ (m/z) | 621.0712 |
Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.45 | s | 1H | NH |
| 8.32 | s | 1H | CH |
| ... | ... | ... | ... |
(Note: A complete, assigned ¹H NMR spectrum for this compound is not publicly available. This table serves as a template for where such data would be presented.)
Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 168.5 | C=O |
| 162.1 | C=O |
| ... | ... |
(Note: A complete, assigned ¹³C NMR spectrum for this compound is not publicly available. This table serves as a template for where such data would be presented.)
Table 4: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | 10 |
| Staphylococcus aureus ATCC 29213 | 100 |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Streptomyces sp. BTBU20218885
This protocol is based on the reported isolation of this compound.
-
Fermentation:
-
Inoculate a seed culture of Streptomyces sp. BTBU20218885 in a suitable medium and incubate for 2-3 days.
-
Transfer the seed culture to a larger production culture and continue fermentation for 7-10 days.
-
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel using a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the desired compound and further purify by preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient to yield pure this compound.
-
Protocol 2: Broth Microdilution MIC Assay
This protocol provides a standardized method for determining the MIC of this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1-11.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 3: In Vitro Bacterial RNA Polymerase Inhibition Assay (Non-Radioactive)
This protocol describes a general method to assess the inhibitory activity of this compound against bacterial RNA polymerase.
-
Assay Buffer Preparation:
-
Prepare an assay buffer containing Tris-HCl (pH 8.0), MgCl₂, KCl, DTT, and BSA.
-
-
Reaction Mixture Preparation:
-
In a microplate, prepare the reaction mixture containing the assay buffer, a DNA template (e.g., a plasmid containing a bacterial promoter), and NTPs (ATP, CTP, GTP, UTP).
-
-
Compound and Enzyme Addition:
-
Add varying concentrations of this compound (pre-activated with DTT) to the wells. Include a positive control (e.g., rifampicin) and a no-inhibitor control.
-
Initiate the reaction by adding purified bacterial RNA polymerase.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of RNA Synthesis:
-
Stop the reaction and quantify the amount of synthesized RNA using a non-radioactive method, such as a fluorescent RNA-binding dye (e.g., RiboGreen) or a coupled enzymatic assay that detects the pyrophosphate byproduct.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the Broth Microdilution MIC Assay.
Validation & Comparative
Validating the Antibacterial Efficacy of Thiolopyrrolone A Against Staphylococcus aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiolopyrrolone A's antibacterial performance against Staphylococcus aureus, contextualized with established alternative treatments. The information is supported by available experimental data and detailed methodologies to aid in research and development efforts.
Introduction to this compound
This compound belongs to the dithiolopyrrolone (DTP) class of natural product antibiotics. These compounds are recognized for their broad-spectrum antibacterial activity. The primary mechanism of action for DTPs involves intracellular reduction, which converts the antibiotic into a potent metal-chelating agent. This process disrupts essential metal homeostasis within the bacterial cell, leading to the inhibition of metalloenzymes and ultimately, bacterial growth inhibition or death. While initial theories suggested RNA polymerase as a primary target, further evidence indicates that the mechanism is more likely a broader disruption of cellular processes reliant on metal cofactors.
Comparative Antibacterial Activity
To objectively assess the antibacterial efficacy of this compound, its performance must be compared against standard-of-care antibiotics used for S. aureus infections. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and its analogs against S. aureus, alongside common clinically used antibiotics.
Table 1: In Vitro Activity of this compound and Related Compounds against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) |
| This compound | S. aureus | 100 |
| Thiolutin | S. aureus | 3.125 |
| Holomycin | S. aureus | 0.1 - 1 |
Table 2: Comparative MIC Values of Standard Antibiotics against Staphylococcus aureus
| Antibiotic | Strain | MIC Range (µg/mL) |
| Oxacillin | Methicillin-Susceptible S. aureus (MSSA) | 0.12 - 2 |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 0.5 - 2 |
| Clindamycin | MSSA & MRSA | 0.06 - 0.5 |
| Daptomycin | MSSA & MRSA | 0.25 - 1 |
| Linezolid | MSSA & MRSA | 0.5 - 4 |
| Oritavancin | S. aureus | 0.03 - 0.06 |
Note: MIC values for standard antibiotics are general ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for key experiments cited in the evaluation of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of S. aureus is grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized cell density, typically 0.5 McFarland standard.
-
Preparation of Antimicrobial Solutions: The test compound (e.g., this compound) is serially diluted in broth to create a range of concentrations.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each dilution of the antimicrobial agent in a 96-well microtiter plate. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: An MIC assay is performed as described above.
-
Subculturing: A small aliquot from the wells of the MIC plate that show no visible growth is subcultured onto an agar plate.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., HeLa cells, fibroblasts) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are used to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50 or CC50).
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the processes involved in validating this compound's antibacterial effect and its proposed mechanism of action, the following diagrams are provided.
Thiolopyrrolone A Analogs: A Comparative Efficacy Analysis Against Vancomycin and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Thiolopyrrolone A analogs, specifically holomycin and thiomarinol A, against the widely used antibiotics vancomycin and ciprofloxacin. The data presented is compiled from published experimental studies to offer an objective performance assessment.
Executive Summary
Dithiolopyrrolones, the class of compounds to which this compound belongs, demonstrate potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This contrasts with vancomycin, which is primarily effective against Gram-positive bacteria, and ciprofloxacin, a broad-spectrum antibiotic. The unique mechanism of action of dithiolopyrrolones, involving intracellular activation and metal chelation, presents a promising avenue for combating antibiotic resistance.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of holomycin, thiomarinol A, vancomycin, and ciprofloxacin against representative strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Lower MIC values indicate higher efficacy.
Table 1: Comparative MIC Values (μM)
| Antibiotic | Staphylococcus aureus COL | Escherichia coli BW25113 |
| Holomycin | 16[1] | 32[1] |
| Thiomarinol A | 0.002[1] | 4[1] |
| Vancomycin | ~1-2 (typical)[2][3][4] | >64 (generally resistant)[5] |
| Ciprofloxacin | 0.25 - 0.5[6][7][8] | 0.015[9] |
Table 2: Comparative MIC Values (μg/mL)
| Antibiotic | Staphylococcus aureus COL | Escherichia coli BW25113 |
| Holomycin | 3.4 | 6.8 |
| Thiomarinol A | 0.001 | 2.1 |
| Vancomycin | ~1.4 - 2.9 | >92.5 |
| Ciprofloxacin | ~0.08 - 0.17 | ~0.005 |
Note: Molar masses used for conversion ( g/mol ): Holomycin (212.26), Thiomarinol A (532.66), Vancomycin (1449.3), Ciprofloxacin (331.34).
Experimental Protocols
The MIC values presented were primarily determined using the broth microdilution method, a standard antimicrobial susceptibility testing procedure.
Broth Microdilution Method for MIC Determination
-
Bacterial Strain Preparation: Pure cultures of Staphylococcus aureus COL and Escherichia coli BW25113 are grown overnight in a suitable broth medium, such as Mueller-Hinton Broth (MHB), at 37°C. The bacterial suspension is then diluted to achieve a standardized inoculum density, typically around 5 x 10^5 colony-forming units (CFU)/mL.[1]
-
Antibiotic Dilution: A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate containing MHB. This creates a range of decreasing antibiotic concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method for MIC Determination
In some instances, particularly for holomycin, an agar dilution method was employed.[10]
-
Media Preparation: A series of agar plates (e.g., Blood agar base) are prepared, each containing a specific concentration of the antibiotic.
-
Inoculation: A standardized bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.[10]
Visualizations
Intracellular Activation of Dithiolopyrrolone Antibiotics
Dithiolopyrrolones are prodrugs that require intracellular activation to exert their antimicrobial effect. The following diagram illustrates this activation pathway.
Caption: Intracellular activation pathway of dithiolopyrrolone antibiotics.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: General experimental workflow for MIC determination.
References
- 1. The Hybrid Antibiotic Thiomarinol A Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Targeting of Escherichia coli with Vancomycin-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of RecA inactivation and detoxification systems on the evolution of ciprofloxacin resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of Thiolopyrrolone A: A Comparative Guide Based on Genetic Insights
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Thiolopyrrolone A's mode of action, supported by genetic studies and experimental data. We delve into its mechanism of disrupting bacterial redox homeostasis and compare its performance with alternative antimicrobial agents.
This compound belongs to the dithiolopyrrolone (DTP) class of natural products, which are characterized by a distinctive disulfide-containing bicyclic core. These compounds are recognized as prodrugs that, upon intracellular reduction, exhibit broad-spectrum antimicrobial activity. Genetic and biochemical evidence points to the disruption of bacterial thiol-redox homeostasis as their primary mode of action.
Mechanism of Action: A Two-Pronged Attack on Bacterial Redox Systems
The antimicrobial activity of this compound and other DTPs is initiated by the reduction of their internal disulfide bond by bacterial reductases. This activation step transforms the molecule into a potent metal-chelating agent and a disruptor of thiol-containing molecules.
Genetic studies on Staphylococcus aureus have revealed that resistance to DTPs, such as the hybrid antibiotic thiomarinol, can arise from loss-of-function mutations in redox genes. This finding underscores the necessity of bacterial reductases for the activation of these compounds[1]. Once activated, the reduced DTP can interfere with bacterial physiology in at least two significant ways:
-
Depletion of Intracellular Thiols: As demonstrated with pyrroloformamide A, a related DTP, these compounds can lead to a marked depletion of intracellular glutathione (GSH), a critical component of the bacterial antioxidant defense system.
-
Disruption of Metal Homeostasis: The reduced, ene-dithiol form of DTPs can chelate essential metal ions, particularly zinc. This sequestration disrupts the function of numerous metalloenzymes that are vital for cellular processes[2][3]. Chemical genomics screens in Escherichia coli have substantiated this mode of action, showing that holomycin, a prototypical DTP, functions as an intracellular metallophore[2][3].
Some studies have also suggested that DTPs like holomycin can inhibit RNA synthesis, although this may be a downstream effect of the primary disruption of redox and metal homeostasis[4][5][6].
The following diagram illustrates the proposed signaling pathway for this compound's mode of action.
Comparative Performance Analysis
To contextualize the efficacy of this compound, we compare its antibacterial activity with other DTPs (Holomycin, Thiolutin, Thiomarinol) and Auranofin, a gold-containing compound known to inhibit thioredoxin reductase.
| Compound | Target Organism | MIC (μg/mL) | Reference(s) |
| This compound | Mycobacterium tuberculosis | 10 | [7] |
| Bacillus Calmette-Guérin (BCG) | 10 | [7] | |
| Staphylococcus aureus | 100 | [7] | |
| Holomycin | Escherichia coli (in MOPS MM) | 0.2 | [2] |
| Escherichia coli (in LB) | 2 | [2] | |
| Various marine bacteria | 2.9 - 93 (μM) | [8] | |
| Thiolutin | Escherichia coli | 6.25 | [7] |
| Mycobacterium tuberculosis | 0.625 | [7] | |
| Bacillus Calmette-Guérin (BCG) | 0.3125 | [7] | |
| Staphylococcus aureus | 3.125 | [7] | |
| Thiomarinol A | Mupirocin-sensitive MRSA | 0.002 (μM) | [9] |
| Low-level mupirocin-resistant MRSA | 0.08 (μM) | [9] | |
| High-level mupirocin-resistant MRSA | 0.5 (μM) | [9] | |
| Auranofin | Staphylococcus aureus | 0.125 - 1 | [10] |
| Enterococcus faecium | 0.5 | [11] | |
| Enterococcus faecalis | 0.5 | [11] | |
| Gram-negative bacteria | ≥16 | [11] |
Experimental Protocols
The confirmation of this compound's mode of action relies on a combination of genetic and biochemical assays.
Genetic Studies for Resistance and Target Identification
A common approach to identify the molecular target and resistance mechanisms of an antibiotic involves the generation and analysis of resistant mutants.
Experimental Workflow:
-
Mutant Generation: Bacterial cultures (e.g., S. aureus) are exposed to sub-lethal concentrations of the dithiolopyrrolone antibiotic over an extended period. Alternatively, mutagenesis can be induced using methods like UV irradiation[12].
-
Selection of Resistant Mutants: Colonies that grow at antibiotic concentrations that inhibit the wild-type strain are selected.
-
Whole-Genome Sequencing: The genomes of the resistant mutants are sequenced and compared to the wild-type genome to identify mutations.
-
Gene Function Analysis: The mutated genes are analyzed for their potential role in antibiotic activation, efflux, or target modification. For DTPs, mutations are often found in genes encoding redox enzymes[1].
-
Chemical Genomics: A library of bacterial mutants with knockdowns of essential genes can be screened for hypersensitivity to the antibiotic. This can help identify the target pathway. For instance, a knockdown of the ileS gene (encoding isoleucyl-tRNA synthetase) conferred sensitivity to a thiomarinol analogue, identifying it as a target[13][14].
The following diagram outlines the workflow for identifying resistance mechanisms through genetic studies.
Biochemical Assays for Mode of Action Confirmation
Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a standard in vitro measure of antibiotic efficacy[15][16][17][18].
-
A serial dilution of the antibiotic is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the antibiotic at which no visible growth occurs.
Thiol-Redox Proteomics:
To investigate the effect of this compound on the bacterial thiol-redox state, proteomics methods can be employed to identify and quantify proteins with reversible thiol oxidations[19].
-
Bacterial cultures are treated with this compound.
-
Proteins are extracted, and reduced thiols are alkylated.
-
Disulfide bonds are then reduced, and the newly exposed thiols are labeled with a fluorescent tag.
-
Proteins are separated by 2D gel electrophoresis, and fluorescently labeled proteins are identified by mass spectrometry.
Glutathione (GSH) Depletion Assay:
The impact on intracellular GSH levels can be quantified to confirm this aspect of the mode of action.
-
Bacterial cells are treated with the test compound.
-
Cells are lysed, and the total intracellular GSH concentration is measured using a commercially available kit, often based on the reaction of GSH with a chromogenic substrate. A reduction in GSH levels compared to untreated controls indicates depletion[20].
Conclusion
Genetic studies have been instrumental in confirming that this compound and other dithiolopyrrolones act as bioreductive prodrugs that disrupt bacterial thiol-redox homeostasis. Their ability to deplete essential thiols like glutathione and chelate metal ions makes them potent antimicrobial agents. The comparative data indicates that while this compound is effective, other DTPs like thiolutin and the hybrid antibiotic thiomarinol show even greater potency against certain pathogens. Understanding the specific genetic determinants of susceptibility and resistance to this class of compounds will be crucial for their future development as therapeutic agents.
References
- 1. Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial properties and mode of action of the pyrrothine holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auranofin is an effective agent against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. idexx.com [idexx.com]
- 16. idexx.dk [idexx.dk]
- 17. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evidence that glutathione depletion is a mechanism responsible for the anti-inflammatory effects of ethyl pyruvate in cultured lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical validation of Thiolopyrrolone A bioactivity data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation and comparative analysis of the bioactivity data for Thiolopyrrolone A, a novel cyclized thiolopyrrolone derivative. Data is presented to objectively compare its performance against a related compound, thiolutin, with supporting experimental context.
Comparative Bioactivity Data
The antibacterial activity of this compound was evaluated and compared to thiolutin, a known member of the thiolopyrrolone class. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible growth of the microorganism, are summarized below.
| Compound | Escherichia coli (MIC µg/mL) | Bacille Calmette–Guérin (BCG) (MIC µg/mL) | Mycobacterium tuberculosis (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) |
| This compound | >100 | 10 | 10 | 100 |
| Thiolutin | 6.25 | 0.3125 | 0.625 | 3.125 |
Data sourced from a study on two new cyclized thiolopyrrolone derivatives.[1]
Experimental Protocols
Antimicrobial Assays
The minimum inhibitory concentrations (MICs) of this compound and thiolutin were determined using a broth microdilution method.
-
Bacterial Strains: The following bacterial strains were utilized in the assays: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213), Bacille Calmette–Guérin (BCG), and Mycobacterium tuberculosis (H37Rv).
-
Culture Media: Cation-adjusted Mueller-Hinton broth was used for E. coli and S. aureus. Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80 was used for the mycobacterial strains.
-
Assay Procedure:
-
The compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial twofold dilutions of the compounds were prepared in 96-well microtiter plates.
-
Bacterial suspensions were prepared and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
The bacterial inoculum was added to each well containing the serially diluted compounds.
-
Plates were incubated at 37°C for 18-24 hours for E. coli and S. aureus, and for 7-14 days for the mycobacterial strains.
-
-
MIC Determination: The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Visualizing the Mechanism and Workflow
To further understand the biological context and experimental approach, the following diagrams illustrate the proposed mechanism of action for the broader class of dithiolopyrrolones and the general workflow of the antimicrobial susceptibility testing.
Caption: Proposed mechanism of action for dithiolopyrrolone antibiotics.
Caption: Experimental workflow for MIC determination.
References
Thiolopyrrolone A vs. Thiolutin: A Head-to-Head Comparison of Antibacterial Activity
In the ongoing search for novel antimicrobial agents, the dithiolopyrrolone class of antibiotics has garnered significant interest due to their broad-spectrum activity. Among these, Thiolopyrrolone A and thiolutin are two prominent members. This guide provides a detailed head-to-head comparison of their antibacterial efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Quantitative Comparison of Antibacterial Activity
The antibacterial activity of this compound and thiolutin has been evaluated against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for this comparison. The data, summarized in the table below, is derived from a study that utilized a broth microdilution method.
| Bacterial Strain | This compound MIC (µg/mL) | Thiolutin MIC (µg/mL) |
| Escherichia coli | >100 | 6.25 |
| Bacillus Calmette-Guérin (BCG) | 10 | 0.3125 |
| Mycobacterium tuberculosis | 10 | 0.625 |
| Staphylococcus aureus | 100 | 3.125 |
Data Interpretation: Lower MIC values indicate greater antibacterial potency. The data clearly demonstrates that thiolutin exhibits significantly more potent antibacterial activity against all tested strains compared to this compound.[1] Thiolutin was particularly effective against Bacillus Calmette-Guérin (BCG) and Mycobacterium tuberculosis.
Mechanism of Action: A Shared Pathway
This compound and thiolutin belong to the dithiolopyrrolone class of antibiotics and share a common mechanism of action.[2][3] These compounds act as prodrugs, meaning they are inactive until they enter the bacterial cell and are chemically modified.[2][3][4]
Once inside the bacterium, the disulfide bond within the dithiolopyrrolone molecule is reduced by intracellular reductants such as glutathione.[2] This reduction activates the antibiotic, transforming it into a potent chelating agent for divalent metal ions, particularly zinc (Zn²⁺).[2][5][6][7]
Zinc is an essential cofactor for a multitude of bacterial enzymes, including RNA polymerase. By sequestering intracellular zinc, the activated dithiolopyrrolone effectively inhibits these crucial enzymes, leading to a disruption of vital cellular processes, most notably RNA synthesis, and ultimately inhibiting bacterial growth.[5][6][7][8] There is also evidence to suggest that these compounds can induce oxidative stress within the bacterial cell, contributing to their antibacterial effect.[5][6][7]
Caption: General mechanism of action for dithiolopyrrolone antibiotics.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard technique used in microbiology.
Caption: Workflow for determining MIC using the broth microdilution method.
Detailed Methodology for Broth Microdilution Assay:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound (this compound or thiolutin) is prepared in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an agar plate. Several colonies are then suspended in sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to a specific bacterial density. This standardized suspension is further diluted to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate, containing the different antibiotic concentrations, is inoculated with a standardized volume of the diluted bacterial suspension. A positive control well (containing bacteria and broth but no antibiotic) and a negative control well (containing only broth) are also included.
-
Incubation: The inoculated plate is incubated under appropriate conditions for the specific bacterium (typically at 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity (cloudiness) in the wells. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
This comparative guide highlights the superior in vitro antibacterial activity of thiolutin over this compound against the tested bacterial strains. While both compounds share a common mechanism of action involving intracellular activation and metal chelation, the observed differences in their potency suggest that subtle structural variations can significantly impact their efficacy. For researchers and drug development professionals, thiolutin represents a more potent scaffold for the development of new antibacterial agents within the dithiolopyrrolone class. Further studies are warranted to explore the structure-activity relationships within this promising class of antibiotics and to evaluate their potential for in vivo efficacy and safety.
References
- 1. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Item - Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants - figshare - Figshare [figshare.com]
- 4. Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
Assessing the specificity of Thiolopyrrolone A's antibacterial action
A deep dive into the specificity of Thiolopyrrolone A reveals a potent and broad-spectrum antibacterial agent with a unique mechanism of action that sets it apart from many conventional antibiotics. This comparison guide provides an objective analysis of its performance against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound belongs to the dithiolopyrrolone (DTP) class of antibiotics, natural products known for their activity against a wide array of bacteria.[1][2] These compounds exhibit a characteristic bicyclic structure containing a disulfide bridge, which is central to their antibacterial function.[1][2]
Comparative Antibacterial Spectrum
This compound and its analogs have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and related dithiolopyrrolones against various bacterial strains, in comparison with commonly used antibiotics. Lower MIC values indicate greater potency.
| Bacterial Strain | This compound (µg/mL) | Thiolutin (µg/mL) | Holomycin (µM) | Mupirocin (µM) | Ciprofloxacin (µg/mL) | Penicillin (µg/mL) |
| Staphylococcus aureus | - | - | 16 | 0.25 | 0.25 - 1 | 0.06 - 2 |
| S. aureus (Clinical Isolate) | - | - | - | - | - | - |
| Escherichia coli | - | 6.25 | 32 | 510 | 0.015 - 1 | >128 |
| Bacillus cereus | - | 1.56 | - | - | 0.25 | 0.03 |
| Mycobacterium tuberculosis | 10 | 0.625 | - | - | 1 - 4 | - |
| Bacille Calmette-Guérin (BCG) | 10 | 0.3125 | - | - | - | - |
| Klebsiella pneumoniae | - | - | - | - | 0.06 - 4 | >128 |
Note: Data for this compound and its close analogs are compiled from various studies. Direct comparative data for this compound against all listed antibiotics was not available in a single study. Holomycin and Mupirocin data are from a comparative study on E. coli and S. aureus. Ciprofloxacin and Penicillin values represent a general range of susceptibility.
Mechanism of Action: A Two-Step Activation Pathway
The antibacterial specificity of this compound is rooted in its unique mechanism of action, which distinguishes it from many antibiotics that target cell wall synthesis or protein translation. Dithiolopyrrolones act as prodrugs, meaning they are administered in an inactive form and are converted to their active state within the bacterial cell.[3]
This activation involves the reduction of the disulfide bridge in the dithiolopyrrolone core.[3] Once reduced, the molecule becomes a potent chelator of essential metal ions, particularly zinc (Zn²⁺).[3] By sequestering intracellular zinc, the activated this compound disrupts the function of numerous metalloenzymes that are crucial for bacterial survival, including RNA polymerase.[3][4] This disruption of metal homeostasis is the primary mode of its antibacterial activity.[3]
Caption: Mechanism of this compound activation and action.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the susceptibility of bacteria to antimicrobial agents. The following is a generalized broth microdilution protocol, a common technique used in the evaluation of compounds like this compound.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate a single bacterial colony from an agar plate and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the logarithmic growth phase, typically equivalent to a 0.5 McFarland turbidity standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.[5]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth, indicated by turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Caption: Standard workflow for MIC determination by broth microdilution.
Conclusion
This compound demonstrates potent and broad-spectrum antibacterial activity. Its unique mechanism of action, involving intracellular activation and subsequent disruption of metal homeostasis, presents a promising avenue for combating bacterial infections, particularly in the context of rising antibiotic resistance. Further research, including direct comparative studies with a wider range of clinically relevant antibiotics and in vivo efficacy assessments, is warranted to fully elucidate its therapeutic potential.
References
- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
Independent Analysis of Thiolopyrrolone A's Published Antimicrobial Activity
An objective review of the sole publicly available data on the Minimum Inhibitory Concentration (MIC) values for the novel antibiotic, Thiolopyrrolone A. This guide provides a summary of the initial findings, the experimental methods used, and a workflow for the MIC determination process.
Introduction
This compound is a novel cyclized thiolopyrrolone derivative isolated from the marine-derived Streptomyces sp. BTBU20218885.[1][2][3] Its discovery has generated interest within the drug development community due to its unique unsymmetrical sulfur-containing macrocyclic skeleton.[1][2][3] Initial studies have reported its antibacterial activity against several pathogens.[1][2][3] This guide serves to present the currently available data on its Minimum Inhibitory Concentration (MIC) values.
It is important for researchers, scientists, and drug development professionals to note that, to date, the primary data on this compound's MIC values originate from a single publication. Independent verification of these values has not yet been reported in the peer-reviewed scientific literature. Therefore, the following data should be considered preliminary until further validation studies are conducted.
Published Minimum Inhibitory Concentration (MIC) Values
The initial and sole report on the antimicrobial activity of this compound presented the following MIC values against three microorganisms. The data is summarized in the table below.
| Microorganism | Strain | MIC (µg/mL) | Source Publication |
| Staphylococcus aureus | ATCC 25923 | 100 | Wang et al., 2022[1][2][3] |
| Bacille Calmette–Guérin (BCG) | Pasteur 1173P2 | 10 | Wang et al., 2022[1][2][3] |
| Mycobacterium tuberculosis | H37Rv (ATCC27294) | 10 | Wang et al., 2022[1][2][3] |
Experimental Protocols
The following is a detailed methodology for the determination of MIC values as described in the original publication, supplemented with standard microbiological practices for such assays.
1. Preparation of Bacterial Inoculum:
-
For Staphylococcus aureus : A single colony of S. aureus is inoculated into Mueller-Hinton Broth (MHB). The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
For Mycobacterium species (BCG and M. tuberculosis) : Bacterial colonies are suspended in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase). The suspension is vortexed with glass beads to ensure homogeneity. The turbidity is adjusted to a 0.5 McFarland standard, and the inoculum is further diluted to achieve a final concentration of approximately 10^5 CFU/mL.
2. Preparation of this compound and Microtiter Plates:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of this compound are prepared in the appropriate broth medium (MHB for S. aureus, Middlebrook 7H9 for Mycobacterium spp.) in a 96-well microtiter plate. The concentration range tested would typically span from a high concentration (e.g., 200 µg/mL) down to a low concentration.
-
Each well of the microtiter plate receives 100 µL of the diluted compound.
3. Inoculation and Incubation:
-
100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Control wells are included: a positive control (broth and inoculum, no drug) and a negative control (broth only).
-
The plates are incubated under appropriate conditions:
-
For S. aureus: 37°C for 18-24 hours.
-
For Mycobacterium spp.: 37°C for a period of up to 21 days, with readings taken at regular intervals.
-
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.
-
For Mycobacterium species, growth in the control wells is monitored, and the MIC is read when sufficient growth is observed in the positive control.
Workflow Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of an antimicrobial agent.
Caption: Workflow for MIC Determination.
Signaling Pathways and Logical Relationships
At present, the specific signaling pathways inhibited by this compound have not been elucidated. The broader class of dithiolopyrrolone antibiotics is known to have various mechanisms of action, including the inhibition of RNA synthesis. However, the precise molecular target of this compound remains a subject for future investigation.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The data presented is based on the sole publication available as of the date of this document. Further independent research is required to verify these findings.
References
Safety Operating Guide
Navigating the Unknown: Proper Disposal Procedures for Thiolopyrrolone A
Given the absence of a specific Safety Data Sheet (SDS) for Thiolopyrrolone A, it must be handled as a novel chemical compound with unknown hazards. This guidance provides essential safety and logistical information for its proper disposal, adhering to the principle of treating substances with unknown toxicity and reactivity as highly hazardous.
Immediate Safety Protocols: Handling as a Hazardous Substance
When the specific hazards of a substance are unknown, it is crucial to assume it may be toxic, flammable, corrosive, and reactive.[1] All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors, dusts, or aerosols.[1] It is also recommended to use the smallest possible quantity for any procedure and to avoid working alone.[1]
Personal Protective Equipment (PPE)
A conservative approach to PPE is essential. The following table summarizes the recommended protective gear when handling this compound.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemically resistant gloves (e.g., Nitrile or Neoprene) | Provides adequate protection against minor splashes.[2][3] Regularly inspect gloves for any signs of degradation.[1] |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes, sprays, and vapors.[1] |
| Body | A lab coat, chemically resistant apron, and full-length pants with closed-toe shoes | Protects the skin from contact with the substance.[1] |
| Respiratory | A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV) | Protects against inhalation of potentially toxic vapors, aerosols, or fine powders.[1] |
Step-by-Step Disposal Plan
The proper disposal of this compound is critical to ensure safety and environmental compliance. All waste contaminated with the substance, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.[1]
Experimental Protocol for Waste Disposal
-
Segregation: Collect all materials contaminated with this compound in a designated, sealed hazardous waste container.[1] Do not mix with other waste streams to avoid incompatible chemical reactions.[4]
-
Containerization: Use a sturdy, leak-proof container made of a material compatible with the chemical.[5][6] The container must be kept closed except when adding waste.[5][7]
-
Labeling: Affix a completed "Hazardous Waste" label to the container.[5] The label must include the chemical name "this compound" and any known or suspected hazards.[1] Do not use abbreviations or chemical formulas.[5]
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.[1] Use secondary containment, such as a tray, to contain any potential leaks.[4][7] Laboratories should not store more than 10 gallons of hazardous waste at a time.[7]
-
Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal company.[1] Provide them with all available information about the compound.
Disposal of Empty Containers
If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent capable of removing the chemical.[5] This rinsate must be collected and treated as hazardous waste.[4][5] After triple-rinsing and air-drying, the labels on the container must be obliterated before it can be disposed of as regular solid waste.[7]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and operational processes for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Key safety and logistical components for disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. twu.edu [twu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Handling Guidance for Thiolopyrrolone A
Disclaimer: A specific Safety Data Sheet (SDS) for Thiolopyrrolone A could not be located. The following guidance is based on general best practices for handling novel chemical compounds of unknown toxicity and should be supplemented by a thorough risk assessment by qualified personnel before any handling occurs. The information provided is intended to support laboratory safety and is not a substitute for a substance-specific SDS.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a conservative approach to personal protective equipment is essential. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended. Regularly inspect gloves for any signs of degradation or puncture. - Lab Coat: A flame-retardant and chemical-resistant lab coat. - Coveralls: Consider disposable coveralls (e.g., Tyvek) for procedures with a high risk of contamination. |
| Respiratory Protection | All handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If there is a potential for exposure outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) may be required, based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. |
Standard Operating Procedure for Handling this compound
This procedure outlines the essential steps for the safe handling, storage, and disposal of this compound.
2.1. Engineering Controls and Work Area Preparation
-
Ventilation: All work with this compound must be performed in a certified chemical fume hood with adequate airflow.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work Surface: Designate a specific area within the fume hood for handling this compound. The work surface should be covered with absorbent, disposable bench paper.
2.2. Handling Procedures
-
Preparation: Before handling, gather all necessary equipment, including PPE, weighing materials, solvents, and waste containers.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to minimize the risk of dust inhalation.
-
Dissolving: When preparing solutions, add the solvent to the container with this compound slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of contaminated PPE in the designated waste stream. Wash hands thoroughly with soap and water.
2.3. Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consider storing in a locked cabinet to restrict access to authorized personnel.
2.4. Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up the spill without guidance from trained emergency responders.
-
2.5. Disposal Plan
-
All waste contaminated with this compound (e.g., unused compound, contaminated PPE, absorbent materials) must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and puncture-resistant container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Quantitative Data Summary
As a specific SDS for this compound is not available, quantitative data regarding its physical and chemical properties, as well as toxicity, are unknown. The following table illustrates the type of information that would be found in an SDS.
| Property | Value |
| Physical State | Not Available |
| Molecular Weight | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Available |
| LD50 (Oral) | Not Available |
| LD50 (Dermal) | Not Available |
| LC50 (Inhalation) | Not Available |
| Occupational Exposure Limits | Not Established |
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
